Product packaging for Doxofylline-d6(Cat. No.:)

Doxofylline-d6

Cat. No.: B12431120
M. Wt: 272.29 g/mol
InChI Key: HWXIGFIVGWUZAO-WFGJKAKNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Doxofylline-d6 is a useful research compound. Its molecular formula is C11H14N4O4 and its molecular weight is 272.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14N4O4 B12431120 Doxofylline-d6

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14N4O4

Molecular Weight

272.29 g/mol

IUPAC Name

7-(1,3-dioxolan-2-ylmethyl)-1,3-bis(trideuteriomethyl)purine-2,6-dione

InChI

InChI=1S/C11H14N4O4/c1-13-9-8(10(16)14(2)11(13)17)15(6-12-9)5-7-18-3-4-19-7/h6-7H,3-5H2,1-2H3/i1D3,2D3

InChI Key

HWXIGFIVGWUZAO-WFGJKAKNSA-N

Isomeric SMILES

[2H]C([2H])([2H])N1C2=C(C(=O)N(C1=O)C([2H])([2H])[2H])N(C=N2)CC3OCCO3

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC3OCCO3

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to Doxofylline-d6: Isotopic Labeling and Purity Assessment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isotopic labeling of Doxofylline to yield its deuterated analogue, Doxofylline-d6. It details the synthetic methodologies, rigorous purity analysis protocols, and the underlying signaling pathways of the parent compound. This document is intended to serve as a valuable resource for researchers and professionals involved in drug development, metabolism studies, and pharmacokinetic analysis where stable isotope-labeled internal standards are crucial.

Introduction to Doxofylline and its Deuterated Analogues

Doxofylline, a methylxanthine derivative, is a bronchodilator used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1] It is structurally differentiated from theophylline by the presence of a dioxolane group at the N7 position, which is associated with a better safety profile, particularly a reduction in cardiac side effects.[1][2] The mechanism of action of Doxofylline is primarily attributed to its ability to inhibit phosphodiesterase (PDE) enzymes, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent smooth muscle relaxation.[3][4][5] It also interacts with β2-adrenoceptors, contributing to its bronchodilatory and anti-inflammatory effects.[3][5][6]

Deuterated analogues of doxofylline, such as this compound, serve as invaluable tools in clinical and pre-clinical research. The incorporation of deuterium atoms provides a stable isotopic label, making it an ideal internal standard for quantitative bioanalytical assays using mass spectrometry.[7] The increased mass of the deuterated molecule allows for its clear differentiation from the unlabeled drug without altering its chemical properties.

Isotopic Labeling of Doxofylline

The synthesis of deuterated doxofylline analogues involves the use of deuterated starting materials in a "deuterated pool strategy".[7][8] For this compound, the labeling is typically introduced on the two methyl groups at the N1 and N3 positions of the xanthine ring. A general synthetic scheme is outlined below.

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

G cluster_synthesis Synthesis of this compound start Theophylline-d6 reaction Nucleophilic Substitution start->reaction Reactant reagent1 2-Bromomethyl-1,3-dioxolane reagent1->reaction Reagent product This compound reaction->product Yields

Caption: Synthetic workflow for this compound.

Experimental Protocol for this compound Synthesis

The following protocol is a generalized procedure based on the synthesis of similar deuterated doxofylline analogues.[7][9]

Materials:

  • Theophylline-d6 (1,3-bis(methyl-d3)-3,7-dihydro-1H-purine-2,6-dione)

  • 2-Bromomethyl-1,3-dioxolane

  • Potassium carbonate (K2CO3)

  • Dimethylformamide (DMF)

  • Acetone

  • Sodium hydroxide (NaOH)

  • Tetrabutylammonium bromide

  • Saturated brine solution

  • Absolute ethanol

Procedure:

  • To a reaction vessel, add Theophylline-d6, acetone, sodium hydroxide, and tetrabutylammonium bromide.

  • Stir the mixture for approximately 10 minutes.

  • Add 2-bromomethyl-1,3-dioxolane to the reaction mixture.

  • Reflux the mixture for several hours (e.g., 6.3 hours), monitoring the reaction progress by thin-layer chromatography (TLC) using an appropriate mobile phase (e.g., acetone:dichloromethane = 3:1).[9]

  • Upon completion of the reaction, remove the solvent by distillation under reduced pressure.

  • Wash the residue with a saturated brine solution.

  • Recrystallize the crude product from absolute ethanol to yield purified this compound.[9]

Purity Analysis of this compound

Ensuring the chemical and isotopic purity of this compound is paramount for its use as an internal standard. A combination of chromatographic and spectrometric techniques is employed for this purpose.

Analytical Workflow

The following diagram outlines the typical workflow for the purity analysis of this compound.

G cluster_analysis Purity Analysis Workflow sample This compound Sample hplc HPLC Analysis sample->hplc Chemical Purity lcms LC-MS/MS Analysis sample->lcms Chemical & Isotopic Purity nmr NMR Spectroscopy sample->nmr Structural Confirmation results Purity & Isotopic Enrichment Data hplc->results lcms->results nmr->results

Caption: Workflow for this compound purity analysis.

Experimental Protocols for Purity Analysis

3.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the chemical purity of this compound by separating it from any non-deuterated doxofylline and other impurities.

ParameterMethod 1Method 2
Column ODS C18 (150 x 4.6 mm, 5 µm)[10]Inertsil ODS (150 x 4.6 mm, 5 µm)
Mobile Phase Ammonium acetate buffer (pH 3 with o-phosphoric acid) : Acetonitrile (50:50 v/v)[10]10mM Ammonium acetate : Acetonitrile (50:50 v/v)
Flow Rate 1.0 mL/min[10]1.0 mL/min
Detection UV at 257 nm[10]UV at 220 nm
Column Temp. Ambient[10]27°C
Run Time -5 minutes

3.2.2. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for both quantifying chemical purity and confirming isotopic enrichment.

ParameterMethod 1Method 2
LC System API-3000 LC-MS/MS[11]Shimadzu Nexera X2, 6500+ (SCIEX LC-MS/MS)[12]
Column Amazon C18[11]-
Mobile Phase Formic acid (pH 2.5) : Acetonitrile (10:90, v/v)[11]A: 0.1% Formic acid in Water; B: 100% Methanol[12]
Ionization Electrospray Ionization (ESI)[11]Atmospheric Pressure Chemical Ionization (APCI)[12]
Mode Multiple Reaction Monitoring (MRM)[11]-
Transitions Doxofylline: m/z 267.5 -> 181.1[11]Doxofylline: m/z 267.2 -> 181.1[12]

3.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure of this compound and to verify the position of the deuterium labels. The absence of signals from the methyl protons at the N1 and N3 positions in the 1H NMR spectrum confirms successful deuteration.

ParameterValue
Instrument Bruker Avance DRX-300 or similar[13]
Solvent DMSO-d6[13]
Reference Tetramethylsilane (TMS)[14]
Spectra 1H NMR, 13C NMR[15]
Quantitative Data Summary

The following table summarizes typical purity and isotopic enrichment data for this compound, based on a certificate of analysis.[16]

ParameterSpecification
Chemical Name 7-((1,3-Dioxolan-2-yl)methyl)-1,3-bis(methyl-d3)-3,7-dihydro-1H-purine-2,6-dione[16]
Molecular Formula C11H8D6N4O4[16]
Molecular Weight 272.29[16]
Appearance White to off-white solid[16]
Purity (LCMS) ≥ 99.57%[16]
Isotopic Enrichment ≥ 99.7%[16]

Signaling Pathway of Doxofylline

Understanding the mechanism of action of Doxofylline is essential for interpreting data from studies where its deuterated analogue is used. The primary signaling pathway involves the inhibition of phosphodiesterases and interaction with β2-adrenoceptors.

Doxofylline's Mechanism of Action

The following diagram illustrates the key signaling pathways affected by Doxofylline.

G cluster_pathway Doxofylline Signaling Pathway Doxofylline Doxofylline PDE Phosphodiesterase (PDE) Doxofylline->PDE Inhibits Beta2AR β2-Adrenoceptor Doxofylline->Beta2AR Activates Inflammation Reduced Inflammation Doxofylline->Inflammation Anti-inflammatory effects cAMP cAMP PDE->cAMP Degrades AC Adenylate Cyclase Beta2AR->AC Stimulates AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation

Caption: Doxofylline's mechanism of action.

Doxofylline exerts its therapeutic effects through a multi-faceted mechanism. It inhibits phosphodiesterase (PDE) enzymes, which are responsible for the degradation of cyclic adenosine monophosphate (cAMP).[4][5] This inhibition leads to an accumulation of intracellular cAMP. Simultaneously, Doxofylline interacts with and activates β2-adrenoceptors, which stimulates adenylate cyclase to produce more cAMP from ATP.[3][5][6] The elevated levels of cAMP activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to the relaxation of airway smooth muscles and bronchodilation.[3] Additionally, Doxofylline has demonstrated anti-inflammatory properties, contributing to its overall therapeutic efficacy in respiratory diseases.[4][5]

Conclusion

This compound is a critical tool for the accurate quantification of Doxofylline in biological matrices. Its synthesis through the incorporation of stable isotopes and subsequent rigorous purity analysis ensures its reliability as an internal standard. A thorough understanding of its synthesis, analytical characterization, and the pharmacological pathways of the parent compound, as detailed in this guide, is essential for its effective application in pharmaceutical research and development.

References

Commercial Availability and Application of Doxofylline-d6 for Research Purposes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of Doxofylline-d6, a deuterated analog of Doxofylline, for research applications. This document outlines key specifications from various suppliers, provides a representative analytical methodology, and illustrates the procurement and application workflow for this stable isotope-labeled standard.

Introduction to this compound

Doxofylline is a xanthine derivative used as a bronchodilator in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). This compound is a stable isotope-labeled version of Doxofylline, where six hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an invaluable tool in various research and development applications, particularly in pharmacokinetic studies and as an internal standard for quantitative analysis by mass spectrometry. Its primary application is as an analytical standard for techniques like High-Performance Liquid Chromatography (HPLC) and mass spectrometry to ensure accuracy and precision in the quantification of Doxofylline in biological matrices.[1][2]

Commercial Availability

This compound is available from several chemical suppliers specializing in reference standards and research chemicals. The product is typically intended for research purposes only and not for personal or veterinary use.[1] Key commercial details from a selection of suppliers are summarized in the table below.

SupplierCAS NumberMolecular FormulaMolecular WeightPurityStorage Conditions
Clearsynth1219805-99-8C₁₁H₈D₆N₄O₄272.3≥ 90% by HPLC2-8°C
Analytical Standard Solutions1219805-99-8C₁₁H₈D₆N₄O₄272.29Not SpecifiedNot Specified
LGC Standards1219805-99-8Not Specified272.1392Not SpecifiedNot Specified
BOC Sciences1219805-99-8C₁₁H₈D₆N₄O₄272.29≥ 95% by HPLC; 98% atom DNot Specified
CDN Isotopes1219805-99-8Not Specified272.2999 atom % DNot Specified
MedchemExpressNot SpecifiedNot SpecifiedNot SpecifiedNot Specified-80°C for 6 months; -20°C for 1 month
AladdinNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified

Note: This table is not exhaustive and represents a snapshot of available information. Researchers should consult the suppliers' websites for the most current data, pricing, and availability.

Representative Experimental Protocol: Quantification of Doxofylline in Plasma using HPLC-MS/MS

The following is a generalized protocol for the use of this compound as an internal standard for the quantification of Doxofylline in a biological matrix.

1. Preparation of Stock Solutions:

  • Prepare a stock solution of Doxofylline at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol).

  • Prepare a stock solution of this compound (internal standard) at a concentration of 1 mg/mL in the same solvent.

2. Preparation of Calibration Standards and Quality Control Samples:

  • Serially dilute the Doxofylline stock solution with blank plasma to prepare calibration standards at concentrations ranging from 1 to 1000 ng/mL.

  • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

3. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the this compound internal standard working solution (e.g., 100 ng/mL).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

4. HPLC-MS/MS Analysis:

  • HPLC System: A standard HPLC system equipped with a C18 column.

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for both Doxofylline and this compound.

5. Data Analysis:

  • Quantify the peak areas for both Doxofylline and this compound.

  • Calculate the peak area ratio of Doxofylline to this compound.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of Doxofylline in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

The following diagrams illustrate key relationships and workflows related to the use of this compound in research.

Relationship between Doxofylline and this compound Doxofylline Doxofylline (C11H14N4O4) IsotopicLabeling Isotopic Labeling (Hydrogen to Deuterium) Doxofylline->IsotopicLabeling undergoes Doxofylline_d6 This compound (C11H8D6N4O4) ResearchApp Research Application (Internal Standard) Doxofylline_d6->ResearchApp used as IsotopicLabeling->Doxofylline_d6 produces

Caption: Relationship between Doxofylline and its deuterated form.

Procurement and Research Workflow for this compound cluster_Procurement Procurement cluster_Research Research Application IdentifyNeed Identify Research Need (e.g., Pharmacokinetic Study) SupplierSearch Search for Suppliers (e.g., Clearsynth, LGC) IdentifyNeed->SupplierSearch RequestQuote Request Quotation (Specify quantity, purity) SupplierSearch->RequestQuote PurchaseOrder Place Purchase Order RequestQuote->PurchaseOrder ReceiveCompound Receive and Log Compound (Verify CoA) PurchaseOrder->ReceiveCompound StockSolution Prepare Stock Solution ReceiveCompound->StockSolution MethodDevelopment Analytical Method Development (e.g., HPLC-MS/MS) StockSolution->MethodDevelopment SampleAnalysis Sample Analysis (with this compound as internal standard) MethodDevelopment->SampleAnalysis DataInterpretation Data Interpretation and Reporting SampleAnalysis->DataInterpretation

Caption: Procurement and research workflow for this compound.

References

Doxofylline-d6: A Comprehensive Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Doxofylline-d6, a deuterated analog of the bronchodilator Doxofylline. The information presented herein is crucial for ensuring the integrity and reliability of this compound in research and pharmaceutical development settings.

Introduction to this compound

This compound is a stable isotope-labeled version of Doxofylline, a xanthine derivative used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The deuterium labeling makes it a valuable internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices. Understanding its stability profile is paramount for accurate experimental results and for defining appropriate storage and handling procedures.

Recommended Storage Conditions

Proper storage is critical to maintain the chemical and isotopic integrity of this compound. Based on information from various suppliers, the following conditions are recommended.

Table 1: Recommended Storage Conditions for this compound

FormConditionTemperatureDuration
Powder Long-term2-8°CUp to 3 years[1]
-20°C3 years[1]
Short-term4°C2 years[1]
In Solvent Long-term-80°C6 months[1]
Short-term-20°C1 month[1]

It is advised to store the compound in a tightly sealed container, protected from light and moisture.

Stability Profile of Doxofylline

While specific forced degradation studies on this compound are not extensively available in the public domain, the stability profile of its non-deuterated counterpart, Doxofylline, has been well-documented. It is scientifically reasonable to infer that this compound will exhibit a very similar degradation behavior. Forced degradation studies on Doxofylline have shown its susceptibility to oxidative and thermal stress.

Table 2: Summary of Forced Degradation Studies on Doxofylline

Stress ConditionReagents and ConditionsObserved DegradationReference
Acid Hydrolysis 0.1 M HCl, reflux for 8 hoursDegradation product observed
Base Hydrolysis 0.1 M NaOH, reflux for 4 hoursDegradation product observed
Oxidative 3% H₂O₂, reflux for 2 hoursSignificant degradation (58.40%)[2][2]
Thermal 70°C for 48 hoursSignificant degradation (53.90%)[2][2]
Photolytic UV light (254 nm) for 24 hoursDegradation product observed

These studies indicate that Doxofylline is most labile under oxidative and thermal conditions. The degradation pathways likely involve the xanthine ring and the dioxolane moiety.

Experimental Protocols

To provide a practical understanding of how the stability of Doxofylline and, by extension, this compound is assessed, this section details a typical experimental protocol for a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

Forced Degradation Study Protocol
  • Preparation of Stock Solution: A stock solution of Doxofylline (or this compound) is prepared in a suitable solvent such as methanol or a mixture of mobile phase components.

  • Acid Degradation: The stock solution is treated with 0.1 M hydrochloric acid and refluxed at 80°C for a specified period (e.g., 2 hours). The solution is then neutralized with 0.1 M sodium hydroxide.

  • Base Degradation: The stock solution is treated with 0.1 M sodium hydroxide and refluxed at 80°C for a specified period (e.g., 30 minutes). The solution is then neutralized with 0.1 M hydrochloric acid.

  • Oxidative Degradation: The stock solution is treated with 3% hydrogen peroxide and kept at room temperature for a specified period (e.g., 24 hours).

  • Thermal Degradation: The solid drug substance is kept in a hot air oven at a specified temperature (e.g., 105°C) for a defined period (e.g., 24 hours). A solution is then prepared from the stressed sample.

  • Photolytic Degradation: The stock solution is exposed to UV light (e.g., 254 nm) in a photostability chamber for a specified duration (e.g., 24 hours). A control sample is kept in the dark.

  • Sample Analysis: All stressed samples, along with an unstressed control, are diluted to a suitable concentration and analyzed by a validated stability-indicating HPLC method.

Stability-Indicating HPLC Method

Table 3: Example of a Stability-Indicating HPLC Method for Doxofylline

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase 10 mM KH₂PO₄ buffer (pH 6.0) : Methanol (40:60, v/v)[2]
Flow Rate 1.0 mL/min[2]
Detection Wavelength 273 nm[2]
Injection Volume 20 µL
Column Temperature Ambient

This method should be validated for its ability to separate the parent drug from all potential degradation products, ensuring specificity and accuracy in stability assessment.

Visualizations

Proposed Degradation Pathway

Based on the forced degradation studies of Doxofylline, a plausible degradation pathway can be proposed. The primary sites of degradation are likely the imidazole ring of the xanthine core and the dioxolane ring.

G Doxofylline This compound Acid Acid Hydrolysis (e.g., 0.1 M HCl, heat) Doxofylline->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, heat) Doxofylline->Base Oxidation Oxidation (e.g., 3% H2O2) Doxofylline->Oxidation Thermal Thermal Stress (e.g., >70°C) Doxofylline->Thermal Photo Photolytic Stress (e.g., UV light) Doxofylline->Photo Degradant1 Hydrolytic Degradant (Imidazole ring opening) Acid->Degradant1 Base->Degradant1 Degradant2 Oxidative Degradant (N-demethylation, ring oxidation) Oxidation->Degradant2 Thermal->Degradant2 Degradant3 Dioxolane Ring Cleavage Product Thermal->Degradant3 Photo->Degradant3

Caption: Proposed degradation pathways for this compound under various stress conditions.

Experimental Workflow for Stability Testing

The following diagram illustrates a typical workflow for conducting a stability study of a drug substance like this compound.

G cluster_0 Study Initiation cluster_1 Stress Conditions cluster_2 Analysis and Evaluation A Define Stability Protocol (ICH Guidelines) B Select Batches of This compound A->B C Characterize Initial Sample (t=0) B->C D Long-Term Storage (e.g., 2-8°C) C->D E Accelerated Storage (e.g., 25°C/60% RH) C->E F Forced Degradation (Acid, Base, Oxidative, etc.) C->F G Sample at Pre-defined Time Points D->G E->G F->G H Analyze by Stability-Indicating HPLC Method G->H I Identify and Quantify Degradation Products H->I J Data Evaluation and Shelf-Life Determination I->J

Caption: A typical experimental workflow for a this compound stability study.

Mechanism of Action of Doxofylline

Doxofylline exerts its therapeutic effects primarily through two mechanisms: inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine receptors.

G cluster_0 Cell Membrane cluster_1 Intracellular AdenosineReceptor Adenosine A1/A2 Receptors ATP ATP AC Adenylate Cyclase ATP->AC cAMP cAMP AC->cAMP PDE Phosphodiesterase (PDE4) cAMP->PDE PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP 5'-AMP PDE->AMP Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Doxofylline Doxofylline Doxofylline->AdenosineReceptor Antagonizes Doxofylline->PDE Inhibits Adenosine Adenosine Adenosine->AdenosineReceptor Activates

Caption: Simplified signaling pathway for the mechanism of action of Doxofylline.

Conclusion

The stability and proper storage of this compound are critical for its effective use in research and development. This guide provides a comprehensive overview of the recommended storage conditions, a summary of the stability profile based on studies of Doxofylline, and detailed experimental protocols for stability testing. The provided visualizations offer a clear understanding of potential degradation pathways, a typical experimental workflow, and the compound's mechanism of action. By adhering to these guidelines, researchers can ensure the quality and reliability of this compound in their scientific investigations.

References

Understanding the Mass Spectrum of Doxofylline-d6: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the mass spectrum of Doxofylline-d6, a deuterated isotopologue of the bronchodilator Doxofylline. This compound is crucial as an internal standard for the quantitative analysis of Doxofylline in biological matrices, ensuring accuracy and precision in pharmacokinetic and metabolic studies. This document outlines the expected mass spectral data, detailed experimental protocols for its analysis, and the relevant signaling pathway of Doxofylline's therapeutic action.

Mass Spectrum of this compound

The mass spectrum of this compound is characterized by a specific parent ion and a predictable fragmentation pattern, primarily determined by the stable isotope labeling on the two methyl groups of the xanthine core.

Predicted Mass Spectral Data for this compound

While a publicly available, complete mass spectrum for this compound is not readily found, its fragmentation can be reliably inferred from the known fragmentation of Doxofylline and its Doxofylline-d4 analog. The six deuterium atoms are located on the two N-methyl groups, which are stable and less likely to be involved in the primary fragmentation pathways of the core structure.

The protonated molecule ([M+H]⁺) of this compound is expected at a mass-to-charge ratio (m/z) of approximately 273.14. The primary fragmentation event for Doxofylline and its deuterated analogs involves the loss of the dioxolane-methyl side chain, leading to a common fragment ion.

Analysis Parameter Value
Parent Ion Predicted [M+H]⁺ (m/z)~273.14
Primary Fragment Ion Predicted Fragment (m/z)181.1
Other Potential Fragments Predicted Fragments (m/z)223 (loss of C2H4O), 166.2, 138.1, 124.1, 87.1
Comparative Mass Transitions

The use of deuterated internal standards like this compound is standard practice in bioanalytical method development. The following table compares the mass transitions of Doxofylline and its deuterated analogs.

Compound Parent Ion [M+H]⁺ (m/z) Product Ion (m/z) Mass Transition
Doxofylline267.0181.1267.0 → 181.1[1]
Doxofylline-d4271.2181.1271.2 → 181.1
This compound ~273.14 181.1 (Predicted) ~273.14 → 181.1

Experimental Protocols

The following is a representative experimental protocol for the analysis of this compound using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Sample Preparation (Plasma)
  • Protein Precipitation: To a 100 µL aliquot of plasma, add 300 µL of acetonitrile containing this compound as the internal standard.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean vial for UPLC-MS/MS analysis.

Chromatographic Conditions
  • System: Waters ACQUITY UPLC or equivalent

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm, or equivalent

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: A suitable gradient to ensure separation from matrix components. For example:

    • 0-0.5 min: 95% A

    • 0.5-2.0 min: Linear gradient to 5% A

    • 2.0-2.5 min: Hold at 5% A

    • 2.5-3.0 min: Return to 95% A and re-equilibrate

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

Mass Spectrometer Conditions
  • System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

  • Collision Gas: Argon

Collision Energy Optimization

The collision energy is a critical parameter that needs to be optimized for each specific mass transition to achieve the highest sensitivity. This is typically done by infusing a standard solution of the analyte and monitoring the intensity of the product ion while ramping the collision energy. The energy that produces the most intense and stable signal is then used for the analytical method.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample add_is Add this compound in Acetonitrile plasma->add_is vortex Vortex add_is->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant uplc UPLC Separation supernatant->uplc ms Mass Spectrometry (MRM) uplc->ms data Data Acquisition ms->data quant Quantification data->quant report Reporting quant->report signaling_pathway cluster_cell Airway Smooth Muscle Cell doxofylline Doxofylline pde4 Phosphodiesterase 4 (PDE4) doxofylline->pde4 amp 5'-AMP pde4->amp camp cAMP camp->pde4 pka Protein Kinase A (PKA) camp->pka Activation atp ATP ac Adenylyl Cyclase atp->ac Stimulation ac->camp mlck_active Active MLCK pka->mlck_active Inhibition mlck_inactive Inactive MLCK-P mlck_active->mlck_inactive myosin Myosin mlck_active->myosin Phosphorylation relaxation Relaxation / Bronchodilation mlck_inactive->relaxation myosin_p Myosin-P myosin->myosin_p contraction Contraction myosin_p->contraction

References

The Metabolic Fate of Doxofylline-d6: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic fate of Doxofylline-d6, a deuterated form of the methylxanthine derivative Doxofylline. Doxofylline is utilized in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD)[1][2][3]. The incorporation of deuterium, a stable isotope of hydrogen, into drug molecules is a strategy employed to potentially alter pharmacokinetic and metabolic profiles[4]. This guide will delve into the metabolic pathways of both Doxofylline and its deuterated analogue, present quantitative data from relevant studies, detail experimental protocols, and visualize key processes.

Metabolic Pathways of Doxofylline

Doxofylline undergoes extensive hepatic metabolism, accounting for approximately 90% of its total clearance[1][5][6][7][8]. Less than 4% of an orally administered dose is excreted unchanged in the urine[1][5][6][8]. The primary metabolic transformations involve oxidation.

In humans, after administration, the main circulating metabolite identified is β-hydroxymethyltheophylline, which is considered pharmacologically inactive[1][5][6]. Studies in human liver fractions have proposed a more detailed metabolic scenario where various oxidative pathways occur[9]. In vitro studies using rat liver microsomes have also identified theophylline and the 7-hydroxyethyl ester of 7-theophylline acetic acid (T-COOH) as metabolites[9]. While Doxofylline's structure differs from theophylline, it notably lacks the ability to significantly interfere with cytochrome P450 enzymes such as CYP1A2, CYP2E1, and CYP3A4, which is a major advantage over theophylline[10][11].

G Dox Doxofylline Met1 β-hydroxymethyltheophylline (Main circulating metabolite) Dox->Met1 Hepatic Metabolism (Oxidation) Met2 Theophylline Dox->Met2 In vitro (rat) Met3 7-hydroxyethyl ester of 7-theophylline acetic acid (T-COOH) Dox->Met3 In vitro (rat) Met4 Other Oxidative Metabolites Dox->Met4 Human Liver Fractions

Figure 1: Simplified metabolic pathway of Doxofylline.

Deuterium-Induced Metabolic Switch in this compound

The primary rationale for deuterating pharmaceuticals is to leverage the kinetic isotope effect (KIE), where the heavier deuterium atom forms a stronger chemical bond with carbon compared to hydrogen. This can slow the rate of metabolic reactions that involve C-H bond cleavage, potentially improving the drug's pharmacokinetic profile.

However, a study on deuterated Doxofylline revealed an unexpected and complex outcome. Instead of simply slowing down metabolism, deuteration of the dioxolane ring (a primary metabolic "soft spot") triggered a significant, multidirectional "metabolic switch"[9]. This switch did not lead to an overall improvement in pharmacokinetic parameters like increased exposure (Area Under the Curve - AUC)[9]. In fact, in mice, the AUC for deuterated doxophylline analogues decreased, particularly after oral administration, suggesting a significant role of first-pass metabolism[9].

The metabolic switch resulted in a different profile of metabolites compared to the parent compound. Specifically, the deuteration of the dioxolane ring led to:

  • Increased formation of the metabolite T-COOH.

  • Decreased levels of the metabolite etophylline.

  • A significant increase in plasma levels of theophylline and a demethylated metabolite (dm-doxophylline).

  • A decrease in a dehydrogenated metabolite (dh-doxophylline)[9].

This demonstrates that blocking one metabolic pathway via deuteration can shunt the drug into alternative metabolic routes, leading to a profoundly different metabolic fate and pharmacodynamic profile[9].

G cluster_0 Doxofylline Metabolism cluster_1 This compound Metabolism Dox Doxofylline Dox_Met1 Etophylline Dox->Dox_Met1 Major Pathway Dox_Met2 T-COOH Dox->Dox_Met2 Dox_Met3 Theophylline Dox->Dox_Met3 Dox_d6 This compound D6_Met1 Etophylline Dox_d6->D6_Met1 Decreased Pathway D6_Met2 T-COOH Dox_d6->D6_Met2 Increased Pathway D6_Met3 Theophylline Dox_d6->D6_Met3 Increased Pathway D6_Met4 dm-doxophylline Dox_d6->D6_Met4 Increased Pathway

Figure 2: Deuterium-induced metabolic switch from Doxofylline to this compound.

Quantitative Data Presentation

The pharmacokinetic parameters of Doxofylline have been evaluated in several studies. The introduction of deuterium significantly alters the relative abundance of metabolites.

Table 1: Pharmacokinetic Parameters of Doxofylline in Adults with Chronic Bronchitis

Parameter Intravenous (100 mg single dose) Oral (400 mg twice daily for 5 days)
Elimination Half-Life (t½) 1.83 ± 0.37 hours[1][5][12] 7.01 ± 0.80 hours[1][5][10][12]
Peak Plasma Conc. (Cmax) N/A 5.78 to 20.76 mcg/mL[1][5][6]
Time to Cmax (Tmax) N/A 1.19 ± 0.19 hours[1][5][6]
Total Clearance N/A 555.2 ± 180.6 mL/min[1][5]

Data sourced from studies on non-deuterated Doxofylline.

Table 2: Comparative Plasma Levels of Doxofylline-d4 Metabolites in Mice

Metabolite Relative Abundance Change with Doxofylline-d4
T-COOH ~3-fold higher level at 0.5 h[13]
Etophylline Decreased level[13]
Theophylline Significant increase[9]
dm-doxophylline Significant increase[9]
dh-doxophylline Decrease[9]

This table summarizes the qualitative changes reported from the metabolic switch phenomenon.

Experimental Protocols

The investigation of this compound metabolism involves a combination of in vivo and in vitro studies, followed by advanced analytical techniques for the separation and identification of metabolites.

In Vivo Pharmacokinetic Studies
  • Subjects: Animal models such as mice and minipigs are typically used for preclinical pharmacokinetic evaluation[9]. Human studies have been conducted for the non-deuterated form in healthy volunteers and patients with chronic bronchitis[10][12].

  • Administration: The drug (Doxofylline or this compound) is administered via oral (p.o.) and intravenous (i.v.) routes to assess bioavailability and first-pass metabolism[9][12].

  • Sample Collection: Blood samples are collected at predetermined time points post-administration. Plasma is separated by centrifugation for subsequent analysis.

  • Sample Preparation: Plasma samples are typically prepared for analysis using solid-phase extraction (SPE) or protein precipitation to remove interfering substances[12][14]. The C18 disposable extraction column is a common choice for isolating Doxofylline from biological samples[14].

In Vitro Metabolism Studies
  • System: Human and rat liver microsomes or liver fractions are used to simulate hepatic metabolism in vitro[9]. These systems contain the cytochrome P450 enzymes responsible for drug metabolism[15].

  • Incubation: The test compound (Doxofylline or this compound) is incubated with the liver microsomes in the presence of necessary cofactors (e.g., NADPH).

  • Analysis: At various time points, the reaction is quenched, and the mixture is analyzed to identify the metabolites formed.

Analytical Methodology: HPLC

High-Performance Liquid Chromatography (HPLC) is the primary technique for the quantification of Doxofylline and its metabolites in biological fluids and pharmaceutical formulations[12][16][17][18].

  • Method: A reversed-phase HPLC (RP-HPLC) method is commonly employed[16][19].

  • Stationary Phase: A C18 column (e.g., Supelco C18 DB, 150 mm x 4.6 mm) is frequently used[16][19].

  • Mobile Phase: A mixture of aqueous buffer (e.g., phosphate buffer) and organic solvents (e.g., methanol, acetonitrile, ethyl acetate) is used for elution. A common mobile phase composition is a ternary mixture of water:methanol:ethyl acetate (80:10:10 v/v/v)[16].

  • Detection: UV detection is typically set at a wavelength of ~274 nm or 277 nm[16][18][19].

  • Quantification: Concentration is determined by comparing the peak area of the analyte to that of a standard curve. Linearity is often established in a range such as 5-25 µg/ml[16][19].

G cluster_0 In Vivo / In Vitro Experiment cluster_1 Sample Preparation cluster_2 Analytical Quantification Admin Drug Administration (In Vivo) or Incubation (In Vitro) Sample Biological Sample Collection (e.g., Plasma, Microsomes) Admin->Sample Extract Solid-Phase Extraction or Protein Precipitation Sample->Extract CleanSample Clean Analyte Extract Extract->CleanSample HPLC RP-HPLC Separation (C18 Column) CleanSample->HPLC Detect UV or MS Detection HPLC->Detect Data Data Acquisition & Quantification Detect->Data

Figure 3: General experimental workflow for Doxofylline metabolite analysis.

Conclusion

The metabolic fate of this compound is markedly different from its non-deuterated parent compound. While Doxofylline undergoes extensive hepatic oxidation to form metabolites like β-hydroxymethyltheophylline, the deuteration of a key metabolic site does not simply slow this process. Instead, it induces a significant metabolic switch, redirecting the drug's biotransformation through alternative pathways. This leads to a different array of metabolites and altered plasma concentrations, ultimately changing the drug's disposition[9]. This phenomenon underscores the complexity of using deuterium substitution in drug design; while it can be a powerful tool, it may lead to unpredictable changes in metabolism. For researchers and drug developers, these findings highlight the critical need for detailed metabolic studies when developing deuterated compounds, as the resulting metabolic profile may not be a simple extrapolation from the parent drug.

References

In-depth Technical Guide: Basic Research Applications of Deuterated Doxofylline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Doxofylline, a methylxanthine derivative, is a bronchodilator used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). It exhibits a more favorable safety profile compared to theophylline, primarily due to its reduced affinity for adenosine receptors. The strategic replacement of hydrogen atoms with deuterium in drug molecules, a process known as deuteration, has emerged as a valuable tool in drug discovery and development to modulate pharmacokinetic and pharmacodynamic properties. This technical guide explores the basic research applications of deuterated Doxofylline, focusing on its synthesis, comparative pharmacokinetics, and its utility as a research tool in understanding drug metabolism and efficacy.

Introduction to Deuterated Doxofylline

Deuteration is the process of replacing one or more hydrogen atoms in a molecule with its stable isotope, deuterium. This subtle structural modification can lead to a significant kinetic isotope effect, where the breaking of a carbon-deuterium (C-D) bond is slower than the cleavage of a carbon-hydrogen (C-H) bond.[1][2] This effect can alter the metabolic fate of a drug, potentially leading to an improved pharmacokinetic profile, reduced formation of toxic metabolites, and an enhanced therapeutic window.[3][4]

In the context of Doxofylline, which undergoes extensive oxidative metabolism, deuteration of metabolically labile sites offers a compelling avenue for research.[5] The primary research applications of deuterated Doxofylline revolve around:

  • Investigating Metabolic Pathways: Using deuterated analogs as probes to elucidate the complex metabolic pathways of Doxofylline.[6][]

  • Modulating Pharmacokinetics: Assessing the impact of deuteration on absorption, distribution, metabolism, and excretion (ADME) properties.[8]

  • Exploring Pharmacodynamic Consequences: Understanding how alterations in metabolism due to deuteration can influence the pharmacological effects of the drug.[5]

Synthesis and Characterization of Deuterated Doxofylline

The synthesis of deuterated Doxofylline has been reported, focusing on the isotopic labeling of the dioxolane ring, a primary site of metabolism.[5][9] Two key deuterated analogs are d4-Doxofylline, with the ethylene bridge of the 1,3-dioxolane ring labeled, and d7-Doxofylline, where the entire methylene 1,3-dioxolane group is labeled.[9]

Experimental Protocol: Synthesis of d4- and d7-Doxofylline

The synthesis is a three-step process:[5]

  • Bromination of Acetaldehyde: Acetaldehyde (or its deuterated isotopologue) is brominated using bromine in dichloromethane at 0°C to yield 2-bromoacetaldehyde. This intermediate is typically used in the subsequent step without further purification.

  • Acetal Formation: The 2-bromoacetaldehyde is reacted with ethylene glycol (or d4-ethylene glycol) in the presence of a catalytic amount of (±)-camphor-10-sulfonic acid in toluene at 80°C to form the corresponding 2-bromomethyl-1,3-dioxolane.

  • Nucleophilic Substitution: The purified bromomethyl-1,3-dioxolane derivative is then subjected to a nucleophilic substitution reaction with theophylline (1,3-dimethylxanthine) in the presence of potassium carbonate in dimethylformamide at 115°C to yield the final deuterated Doxofylline product.[9]

Characterization

Characterization of the final products is crucial to confirm the incorporation and position of deuterium atoms. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is used to confirm the absence of protons at the deuterated positions, while 2H NMR can be used to directly observe the deuterium signals.

  • Mass Spectrometry (MS): High-resolution mass spectrometry is employed to confirm the correct molecular weight of the deuterated compounds. A certificate of analysis for a commercially available d6-Doxofylline shows a molecular weight of 272.29 and an isotopic enrichment of 99.7%.[10]

Comparative Pharmacokinetics

A key application of deuterated Doxofylline is in comparative pharmacokinetic studies to understand the impact of the kinetic isotope effect on its in vivo disposition.

Experimental Protocol: Pharmacokinetic Study in Mice

A typical pharmacokinetic study in mice involves the following steps:[11][12][13]

  • Animal Model: Male BALB/c mice are commonly used.[14]

  • Drug Administration: Doxofylline and its deuterated analogs are administered either intravenously (e.g., 20 mg/kg) or orally (e.g., 80 mg/kg).[5][9]

  • Blood Sampling: Blood samples are collected at multiple time points post-administration via methods such as submandibular or orbital venous plexus bleeding.[12]

  • Sample Processing: Plasma is separated from the blood samples by centrifugation.

  • Bioanalysis: Plasma concentrations of the parent drug and its metabolites are determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[15]

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters, including Area Under the Curve (AUC), maximum concentration (Cmax), and half-life (t1/2).

Quantitative Data: Pharmacokinetic Parameters

Contrary to the expectation that deuteration would improve pharmacokinetic parameters by slowing metabolism, studies have shown an unexpected outcome for Doxofylline.[5][9]

Table 1: Pharmacokinetic Parameters of Doxofylline and its Deuterated Analogs in Mice [15]

ParameterRouteDoxofyllined4-Doxofyllined7-Doxofylline
AUC (μg·h/L) i.v. (20 mg/kg)903780897410
p.o. (80 mg/kg)1632191329789
Cmax (μg/L) i.v. (20 mg/kg)155061228813455
p.o. (80 mg/kg)674534563654
t1/2 (h) i.v. (20 mg/kg)1.11.51.0
p.o. (80 mg/kg)2.32.12.2

Table 2: Pharmacokinetic Parameters of Doxofylline and its Deuterated Analogs in Minipigs [15]

ParameterRouteDoxofyllined4-Doxofyllined7-Doxofylline
AUC (μg·h/L) i.v. (5 mg/kg)303432112987
p.o. (20 mg/kg)104561089710321
Cmax (μg/L) i.v. (5 mg/kg)456743214123
p.o. (20 mg/kg)345635673345
t1/2 (h) i.v. (5 mg/kg)1.81.91.7
p.o. (20 mg/kg)3.43.63.5

The data indicates that in mice, deuteration led to a decrease in AUC, particularly after oral administration, suggesting a significant first-pass metabolism.[9][15] In minipigs, the pharmacokinetic profiles of the deuterated analogs were very similar to that of Doxofylline.[15] This unexpected lack of improvement in pharmacokinetic parameters highlights the complexity of the kinetic isotope effect in vivo and suggests a "metabolic switching" phenomenon.[5]

Metabolic Switching and Pharmacodynamic Consequences

The study of deuterated Doxofylline has revealed an interesting phenomenon known as metabolic switching, where the blockage of one metabolic pathway through deuteration leads to the enhancement of alternative metabolic routes.[16] This has significant implications for the drug's pharmacodynamic profile.

Experimental Protocol: Murine Models of Lung Injury

To investigate the pharmacodynamic effects of deuterated Doxofylline, murine models of lung injury are employed.

  • Bleomycin-Induced Lung Fibrosis: [17][18][19][20]

    • Mice are anesthetized, and the trachea is exposed.

    • A single intratracheal injection of bleomycin (e.g., 1.5 U/kg) is administered to induce lung injury.

    • Doxofylline or its deuterated analogs are administered at specified time points.

    • At the end of the study, lungs are harvested for histological analysis and measurement of inflammatory markers.

  • Pseudomonas aeruginosa-Induced Lung Infection: [21][22][23]

    • Mice are anesthetized and intranasally inoculated with a suspension of P. aeruginosa.

    • Treatment with Doxofylline or its deuterated analogs is initiated.

    • Bronchoalveolar lavage (BAL) fluid is collected to assess cellular infiltration and bacterial load. Lungs may also be harvested for histological examination.

Pharmacodynamic Findings

In a murine model of bleomycin-induced lung injury, both Doxofylline and d7-Doxofylline demonstrated a significant reduction in lung fibrosis, whereas d4-Doxofylline was less effective.[15] In a P. aeruginosa-induced lung infection model, Doxofylline and d7-Doxofylline significantly reduced the number of BAL cells, indicating an anti-inflammatory effect, while d4-Doxofylline was again less potent.[15] These findings suggest that the metabolic switch induced by deuteration alters the pharmacodynamic properties of Doxofylline, with the pattern of deuteration influencing its efficacy in these models.

Signaling Pathways and Mechanism of Action

The primary mechanism of action of Doxofylline is thought to be through the inhibition of phosphodiesterase (PDE) enzymes, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent smooth muscle relaxation.[24][25] However, its affinity for most PDE isoforms is low.[26][27] Doxofylline also has a very low affinity for adenosine A1 and A2A receptors, which is believed to contribute to its improved safety profile compared to theophylline.[26][28] A notable interaction with β2-adrenoceptors has been identified, which also contributes to its bronchodilatory effects.[24][25][29]

Visualizing Signaling Pathways with Graphviz

Doxofylline_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Beta2_AR β2-Adrenoceptor AC Adenylyl Cyclase Beta2_AR->AC Stimulates cAMP cAMP AC->cAMP Converts Doxofylline Doxofylline Doxofylline->Beta2_AR Activates PDE Phosphodiesterase (PDE) (weak inhibition) Doxofylline->PDE Inhibits (weakly) ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates cAMP->PDE Smooth_Muscle_Relaxation Smooth Muscle Relaxation PKA->Smooth_Muscle_Relaxation Leads to AMP AMP PDE->AMP

Caption: Doxofylline's primary signaling pathway leading to bronchodilation.

This diagram illustrates that Doxofylline primarily acts by activating β2-adrenoceptors, which stimulates adenylyl cyclase to produce cAMP. Increased cAMP levels activate Protein Kinase A, ultimately leading to smooth muscle relaxation. Doxofylline also weakly inhibits phosphodiesterases, which would otherwise break down cAMP.

Deuteration_Metabolic_Switch Doxofylline Doxofylline Metabolite_A Metabolite A (Primary Pathway) Doxofylline->Metabolite_A Major Metabolite_B Metabolite B (Alternative Pathway) Doxofylline->Metabolite_B Minor Metabolite_C Metabolite C (Alternative Pathway) Doxofylline->Metabolite_C Minor Deuterated_Doxofylline Deuterated Doxofylline Deuterated_Doxofylline->Metabolite_A Blocked/Slowed (Kinetic Isotope Effect) Deuterated_Doxofylline->Metabolite_B Enhanced Deuterated_Doxofylline->Metabolite_C Enhanced

References

Methodological & Application

Application Note: Quantification of Doxofylline in Human Plasma using Doxofylline-d6 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Doxofylline is a methylxanthine derivative used as a bronchodilator for the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] Accurate and reliable quantification of Doxofylline in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Doxofylline in human plasma. The method utilizes Doxofylline-d6, a stable isotope-labeled analog, as an internal standard (IS) to ensure high accuracy and precision by compensating for matrix effects and variations during sample processing.[3][4]

Principle

The method involves the precipitation of proteins from human plasma samples, followed by separation of Doxofylline and the internal standard (this compound) using reversed-phase ultra-high performance liquid chromatography (UPLC). Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode with an electrospray ionization (ESI) source. The use of a stable isotope-labeled internal standard that co-elutes with the analyte provides the most effective means of compensating for potential matrix effects and variability in the ionization process.[5]

Materials and Reagents

  • Doxofylline reference standard

  • This compound internal standard

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (drug-free)

Instrumentation and Analytical Conditions

Liquid Chromatography:

  • System: UPLC system

  • Column: Kinetex-C18 (EVO 100Å, 50 × 2.1 mm, 5 μm)[6][7]

  • Mobile Phase A: 0.3% Formic acid in water[6][7]

  • Mobile Phase B: 90% Acetonitrile solution with 0.3% formic acid[6][7]

  • Gradient: Isocratic or gradient elution can be optimized. A rapid gradient is often preferred for high-throughput analysis.

  • Flow Rate: 0.30 mL/min[8]

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometry:

  • System: Triple quadrupole mass spectrometer

  • Ionization Source: Electrospray ionization (ESI), positive mode

  • MRM Transitions:

    • Doxofylline: m/z 267.0 → 181.0[6][7]

    • This compound (assuming d4 labeling as a proxy): m/z 271.2 → 181.1[6][7]

  • Ion Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

  • Collision Energy (CE): Optimized for each transition.

Experimental Protocols

1. Preparation of Standard and Quality Control (QC) Solutions:

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Doxofylline and this compound in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the Doxofylline stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.

  • Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to a final concentration of 100 ng/mL.

  • Calibration Curve Standards and QC Samples: Spike drug-free human plasma with the appropriate working standard solutions to prepare calibration curve standards and quality control samples at low, medium, and high concentrations.

2. Sample Preparation (Protein Precipitation):

  • Pipette 100 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the this compound internal standard working solution (100 ng/mL) to each tube and vortex briefly.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.[9]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

Data Presentation

Table 1: Quantitative Data Summary

AnalytePrecursor Ion (m/z)Product Ion (m/z)Retention Time (min)
Doxofylline267.0181.0~1.5[9]
This compound271.2181.1~1.5

Table 2: Method Validation Parameters

ParameterResult
Linearity Range20.0 to 16,000 ng/mL[6][7]
Correlation Coefficient (r²)> 0.99[9]
Lower Limit of Quantification (LLOQ)20.0 ng/mL[6]
Intra-batch Precision (%CV)1.3% to 9.0%[6][7]
Inter-batch Precision (%CV)2.2% to 7.0%[6][7]
Intra-batch Accuracy (%RE)-8.0% to 2.5%[6][7]
Inter-batch Accuracy (%RE)-5.8% to 0.8%[6][7]
Recovery> 85%

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add this compound IS (20 µL) plasma->add_is vortex1 Vortex add_is->vortex1 add_acn Add Acetonitrile (300 µL) vortex1->add_acn vortex2 Vortex add_acn->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject (5 µL) supernatant->injection separation UPLC Separation injection->separation detection MS/MS Detection (MRM) separation->detection integration Peak Integration detection->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow for the LC-MS/MS analysis of Doxofylline.

Conclusion

The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of Doxofylline in human plasma. The use of this compound as an internal standard ensures the accuracy and precision of the results. This method is suitable for application in pharmacokinetic studies and routine therapeutic drug monitoring of Doxofylline.

References

Application Notes and Protocols for the Quantitative Analysis of Doxofylline using Doxofylline-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doxofylline is a methylxanthine derivative used as a bronchodilator for the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1] Accurate and robust quantitative analysis of Doxofylline in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. The use of a stable isotope-labeled internal standard, such as Doxofylline-d6, is the gold standard for quantitative analysis by mass spectrometry, as it corrects for matrix effects and variations in sample processing and instrument response.

This document provides detailed application notes and protocols for the quantitative analysis of Doxofylline in biological samples using this compound as an internal standard, primarily employing Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Quantitative Data Summary

The following tables summarize the performance characteristics of a validated UPLC-MS/MS method for the quantification of Doxofylline using Doxofylline-d4 as an internal standard.[2][3][4] While the specific use of this compound was not detailed in the search results, Doxofylline-d4 serves as a suitable surrogate for demonstrating the methodology, with the principles of analysis remaining identical.

Table 1: Linearity and Range [2][3][4]

AnalyteInternal StandardMatrixConcentration Range (ng/mL)Correlation Coefficient (r²)
DoxofyllineDoxofylline-d4Human Plasma20.0 - 16,000> 0.99

Table 2: Precision and Accuracy [2][3][4]

Intra-batch Inter-batch
Precision (%RSD) 1.3 - 9.02.2 - 7.0
Accuracy (% Deviation) -8.0 to 2.5-5.8 to 0.8

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is suitable for the extraction of Doxofylline from plasma or serum samples.[5][6]

Materials:

  • Plasma/serum samples

  • This compound internal standard working solution

  • Acetonitrile or Methanol, HPLC grade

  • Vortex mixer

  • Centrifuge

  • Autosampler vials

Procedure:

  • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma or serum sample.

  • Spike with an appropriate volume of this compound internal standard working solution to achieve a final concentration within the linear range of the assay.

  • Add 300 µL of ice-cold acetonitrile or methanol to precipitate proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial.

  • The sample is now ready for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis

The following parameters are based on a validated method for Doxofylline analysis using a deuterated internal standard.[2][3][4]

Instrumentation:

  • UPLC system coupled with a triple quadrupole mass spectrometer.

Chromatographic Conditions:

  • Column: Kinetex-C18 (EVO 100Å, 50 × 2.1 mm, 5 μm) or equivalent.[2][3]

  • Mobile Phase A: 0.3% Formic Acid in Water.[2][3]

  • Mobile Phase B: 90% Acetonitrile with 0.3% Formic Acid.[2][3]

  • Flow Rate: 0.3 mL/min.[4]

  • Column Temperature: 35°C.[4]

  • Injection Volume: 3 µL.[4]

  • Run Time: 2.6 minutes.[2][3]

  • Gradient Elution: [4]

    • 0 - 0.8 min: 84% A

    • 0.8 - 0.9 min: Decrease to 5% A

    • 0.9 - 1.8 min: Hold at 5% A

    • 1.8 - 1.9 min: Return to 84% A

    • 1.9 - 2.6 min: Hold at 84% A

Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.[4]

  • Scan Type: Multiple Reaction Monitoring (MRM).[2][3][4]

  • MRM Transitions:

    • Doxofylline: m/z 267.0 → 181.0.[2][3][4]

    • Doxofylline-d4 (surrogate for d6): m/z 271.2 → 181.1.[2][3][4]

  • Source Temperature: 550°C.[4]

  • Collision Gas (CAD): 8.00.[4]

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Sample Plasma/Serum Sample Spike Spike with this compound Sample->Spike Precipitate Protein Precipitation (Acetonitrile/Methanol) Spike->Precipitate Vortex Vortex Mix Precipitate->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into UPLC Supernatant->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization Separate->Ionize Detect Tandem Mass Spectrometry (MRM) Ionize->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification using Internal Standard Integrate->Quantify Report Generate Report Quantify->Report

Caption: Workflow for the quantitative analysis of Doxofylline.

Doxofylline Signaling Pathway

G Doxofylline Doxofylline PDE Phosphodiesterase (PDE) Doxofylline->PDE Inhibition cAMP cAMP PDE->cAMP Catalyzes AMP 5'-AMP cAMP->AMP Hydrolysis PKA Protein Kinase A (PKA) cAMP->PKA Activation Relaxation Bronchial Smooth Muscle Relaxation PKA->Relaxation Leads to G cluster_major Major Metabolic Routes cluster_minor Minor Biotransformations Doxofylline Doxofylline T_CHO 7-Theophylline Acetaldehyde (T-CHO) Doxofylline->T_CHO Oxidation of 1,3-dioxolane ring Theophylline Theophylline Doxofylline->Theophylline dm_doxofylline dm-doxofylline (N-demethylation) Doxofylline->dm_doxofylline dh_doxofylline dh-doxofylline (Dehydrogenation) Doxofylline->dh_doxofylline ox_doxofylline ox-doxofylline (Oxidation) Doxofylline->ox_doxofylline T_COOH 7-Theophylline Acetic Acid (T-COOH) T_CHO->T_COOH Further Conversion Etophylline 7-Hydroxyethyltheophylline (Etophylline) T_CHO->Etophylline Reduction

References

Application Note: A Validated UPLC-MS/MS Method for the Quantification of Doxofylline in Human Plasma Using Doxofylline-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Doxofylline is a xanthine derivative used as a bronchodilator for the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1] Accurate quantification of Doxofylline in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This application note details a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the determination of Doxofylline in human plasma. The method utilizes a stable isotope-labeled internal standard, Doxofylline-d4, to ensure high accuracy and precision.[2]

Experimental Protocols

Materials and Reagents
  • Doxofylline reference standard

  • Doxofylline-d4 (Internal Standard, IS)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (Ultrapure, 18.2 MΩ·cm)

  • Human plasma (sourced from a certified blood bank)

Instrumentation
  • UPLC System: Waters ACQUITY UPLC or equivalent

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 4000 or equivalent) equipped with an electrospray ionization (ESI) source[1]

  • Analytical Column: Kinetex-C18 column (EVO 100Å, 50 × 2.1 mm, 5 μm) or equivalent[2][3]

Preparation of Standard and Quality Control (QC) Solutions

Stock Solutions (1 mg/mL):

  • Accurately weigh and dissolve Doxofylline and Doxofylline-d4 in methanol to prepare individual stock solutions of 1 mg/mL.

Working Standard Solutions:

  • Prepare working standard solutions of Doxofylline by serial dilution of the stock solution with a 50:50 (v/v) mixture of methanol and water to achieve concentrations for calibration curve and QC samples.

Internal Standard (IS) Working Solution:

  • Dilute the Doxofylline-d4 stock solution with methanol to obtain a final concentration of 100 ng/mL.

Sample Preparation

This method employs protein precipitation for the extraction of Doxofylline from human plasma.[4]

  • Pipette 100 µL of human plasma into a microcentrifuge tube.

  • Add 20 µL of the Doxofylline-d4 internal standard working solution (100 ng/mL).

  • Add 400 µL of methanol to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject 3 µL of the reconstituted sample into the UPLC-MS/MS system.[1]

UPLC-MS/MS Conditions

UPLC Parameters:

Parameter Value
Column Kinetex-C18 (EVO 100Å, 50 × 2.1 mm, 5 μm)[2][3]
Mobile Phase A 0.3% Formic acid in water[2][3]
Mobile Phase B 90% Acetonitrile with 0.3% Formic acid[2][3]
Flow Rate 0.3 mL/min[1]
Column Temperature 35°C[1]
Injection Volume 3 µL[1]

| Run Time | 2.6 minutes[2][3] |

Gradient Elution Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 - 0.8 84 16
0.8 - 0.9 5 95
0.9 - 1.8 5 95
1.8 - 1.9 84 16

| 1.9 - 2.6 | 84 | 16 |

Mass Spectrometry Parameters: The mass spectrometer was operated in the positive electrospray ionization (ESI) mode, with detection performed using Multiple Reaction Monitoring (MRM).

ParameterValue
Ionization Mode ESI Positive
Ion Source Temperature 550°C[1]
Collision Gas (CAD) 8.00[1]

MRM Transitions:

Analyte Precursor Ion (m/z) Product Ion (m/z)
Doxofylline 267.000 181.000[2]

| Doxofylline-d4 (IS) | 271.200 | 181.100[2] |

Method Validation Summary

The described UPLC-MS/MS method was fully validated according to regulatory guidelines. The validation parameters are summarized below.

Linearity: The method demonstrated excellent linearity over the concentration range of 20.0 to 16,000 ng/mL for Doxofylline in human plasma.[2][3] The correlation coefficient (r²) was consistently greater than 0.99.

Precision and Accuracy: The intra- and inter-batch precision and accuracy were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

QC LevelConcentration (ng/mL)Intra-batch Precision (%CV)Intra-batch Accuracy (%)Inter-batch Precision (%CV)Inter-batch Accuracy (%)
LLOQ20.0≤ 9.0[2]-8.0 to 2.5[2]≤ 7.0[2]-5.8 to 0.8[2]
LQC60.0≤ 9.0[2]-8.0 to 2.5[2]≤ 7.0[2]-5.8 to 0.8[2]
MQC8000≤ 9.0[2]-8.0 to 2.5[2]≤ 7.0[2]-5.8 to 0.8[2]
HQC12000≤ 9.0[2]-8.0 to 2.5[2]≤ 7.0[2]-5.8 to 0.8[2]

Recovery and Matrix Effect: The extraction recovery of Doxofylline from human plasma was consistent and reproducible across the QC levels. The average recovery rates for Doxofylline at LQC, MQC, and HQC were 93.7%, 95.6%, and 99.6%, respectively.[1] The average recovery for the internal standard was 98.0%.[1] The matrix effect was found to be negligible, with the calculated matrix factor being close to 1.0.[1]

Experimental Workflow

UPLC_MSMS_Workflow cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Stock Prepare Stock Solutions (Doxofylline & Doxofylline-d4) Working_Std Prepare Working Standards (Calibration & QC) Stock->Working_Std IS_Working Prepare IS Working Solution Stock->IS_Working Plasma_Aliquot Aliquot Plasma Sample Add_IS Add Internal Standard Plasma_Aliquot->Add_IS Precipitate Protein Precipitation (Methanol) Add_IS->Precipitate Vortex_Centrifuge Vortex & Centrifuge Precipitate->Vortex_Centrifuge Evaporate Evaporate Supernatant Vortex_Centrifuge->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject Sample Reconstitute->Inject Chromatography Chromatographic Separation (UPLC) Inject->Chromatography Ionization Electrospray Ionization (ESI+) Chromatography->Ionization Detection Tandem Mass Spectrometry (MRM) Ionization->Detection Integrate Peak Integration Detection->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Doxofylline Concentration Calibrate->Quantify

References

Application Notes and Protocols for the Use of Doxofylline-d6 in Pharmacokinetic Studies of Doxofylline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Doxofylline-d6 as an internal standard (IS) in the pharmacokinetic analysis of Doxofylline. The methodologies described are based on established bioanalytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is the gold standard for quantitative drug analysis in biological matrices.

Introduction

Doxofylline is a methylxanthine derivative used as a bronchodilator for the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1] Accurate characterization of its pharmacokinetic profile is essential for optimizing dosing regimens and ensuring therapeutic efficacy and safety.

The use of a stable isotope-labeled internal standard, such as this compound, is best practice for quantitative bioanalysis using LC-MS/MS. This compound has the same physicochemical properties as Doxofylline, ensuring similar extraction recovery and ionization efficiency, but its different mass allows for separate detection by the mass spectrometer. This corrects for variability during sample preparation and analysis, leading to high accuracy and precision. While a specific protocol for this compound is not widely published, the methodology is analogous to that of other deuterated Doxofylline standards like Doxofylline-d4.[2]

Principle of Stable Isotope-Labeled Internal Standards in LC-MS/MS

The core principle of using a stable isotope-labeled (SIL) internal standard like this compound is to add a known quantity of the IS to all samples, including calibration standards, quality control samples (QCs), and the unknown study samples, at the beginning of the sample preparation process. The analyte (Doxofylline) and the IS are co-extracted and analyzed simultaneously. The quantification is based on the ratio of the peak area of the analyte to the peak area of the IS. This ratio corrects for potential losses during sample processing and variations in instrument response.

G *Note: The exact m/z for this compound may vary slightly based on the position of the deuterium atoms. The parent ion will be +6 Da compared to Doxofylline. cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification Sample Biological Sample (Plasma, Serum) Add_IS Spike with This compound (IS) Sample->Add_IS Extraction Protein Precipitation or LLE/SPE Add_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC UPLC/HPLC Separation Evaporation->LC MS Mass Spectrometry (MRM Detection) LC->MS Dox Doxofylline (m/z 267.0 → 181.0) MS->Dox Dox_d6 This compound (m/z 273.0 → 181.0)* MS->Dox_d6 Ratio Calculate Peak Area Ratio (Doxofylline / this compound) Dox->Ratio Dox_d6->Ratio Calibration Plot Ratio vs. Concentration (Calibration Curve) Ratio->Calibration Concentration Determine Unknown Concentration Calibration->Concentration

Fig 1. Principle of using this compound in LC-MS/MS analysis.

Experimental Protocols

The following protocols are adapted from validated methods for Doxofylline analysis and are suitable for a pharmacokinetic study using this compound as the internal standard.[2][3]

Materials and Reagents
  • Doxofylline reference standard

  • This compound internal standard

  • HPLC or UPLC grade acetonitrile and methanol

  • Formic acid, analytical grade

  • Ultrapure water

  • Drug-free human plasma (with appropriate anticoagulant, e.g., K2EDTA)

Preparation of Stock and Working Solutions
  • Doxofylline Stock Solution (1 mg/mL): Accurately weigh 10 mg of Doxofylline and dissolve in 10 mL of methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.

  • Doxofylline Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with 50% methanol to achieve concentrations for calibration standards and quality control samples.

  • This compound Working Solution (IS): Dilute the this compound stock solution with 50% methanol to a final concentration of 100 ng/mL.

Preparation of Calibration Standards and Quality Control Samples
  • Calibration Standards (CS): Spike appropriate amounts of the Doxofylline working solutions into drug-free human plasma to obtain final concentrations ranging from approximately 20 to 16,000 ng/mL.[2]

  • Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at a minimum of three concentration levels: low, medium, and high (e.g., 60, 800, and 12,000 ng/mL).

Sample Preparation (Protein Precipitation)
  • Aliquot 100 µL of plasma sample (CS, QC, or study sample) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the this compound working solution (100 ng/mL) to each tube and vortex briefly.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

LC-MS/MS Method Validation Parameters

A full method validation should be performed according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance for Industry).[4] Key parameters are summarized in the table below.

ParameterSpecificationTypical Result for Doxofylline Analysis
Linearity Correlation coefficient (r²) ≥ 0.99r² > 0.99 over 20 - 16,000 ng/mL[2]
Accuracy Within ±15% of nominal value (±20% at LLOQ)Deviations from -8.0% to 2.5%[2]
Precision Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ)Intra- and inter-batch precision from 1.3% to 9.0%[2]
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 5, with acceptable accuracy and precision1.00 ng/mL[3] to 20.0 ng/mL[2]
Selectivity No significant interfering peaks at the retention times of the analyte and ISMethod is selective for Doxofylline and IS
Recovery Consistent and reproducible>85%
Matrix Effect Assessed to ensure no significant ion suppression or enhancementTypically minimal with protein precipitation
Stability Analyte stable under various storage and processing conditionsDoxofylline is generally stable
Chromatographic and Mass Spectrometric Conditions

The following conditions are a starting point and should be optimized for the specific instrumentation used.

ParameterCondition
LC System UPLC or HPLC system
Column Kinetex-C18 (50 x 2.1 mm, 5 µm) or equivalent[2]
Mobile Phase A 0.3% Formic Acid in Water[2]
Mobile Phase B 90% Acetonitrile with 0.3% Formic Acid[2]
Flow Rate 0.4 mL/min
Gradient Optimized for separation (e.g., starting at 5% B, ramping to 95% B)
Run Time ~2.6 minutes[2]
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions
Doxofyllinem/z 267.0 → 181.0[2]
This compound (IS)m/z 273.0 → 181.0 (anticipated)

Application in a Pharmacokinetic Study

This validated bioanalytical method can be applied to determine the concentration of Doxofylline in plasma samples collected from subjects over a time course following drug administration.

G cluster_clinical Clinical Phase cluster_bioanalysis Bioanalytical Phase cluster_pk Pharmacokinetic Analysis Dosing Administer Doxofylline (e.g., 400 mg oral tablet) Sampling Collect Blood Samples at Predetermined Time Points Dosing->Sampling Processing Process Blood to Plasma and Store at -80°C Sampling->Processing Thaw Thaw Plasma Samples Processing->Thaw Prep Sample Preparation (with this compound IS) Thaw->Prep Analysis LC-MS/MS Analysis Prep->Analysis Data Generate Concentration-Time Data Analysis->Data Modeling Non-compartmental Analysis (e.g., using Phoenix WinNonlin) Data->Modeling Params Calculate PK Parameters (Cmax, Tmax, AUC, t1/2) Modeling->Params

Fig 2. Workflow for a Doxofylline pharmacokinetic study.

Quantitative Data

The following tables summarize key pharmacokinetic parameters of Doxofylline from human studies.

Table 1: Pharmacokinetic Parameters of Doxofylline in Humans (Oral Administration)
DoseCmax (µg/mL)Tmax (h)t½ (h)AUC (µg·h/mL)Reference
400 mg (single dose)0.91.227.42N/A[1]
400 mg (twice daily for 5 days)15.21 ± 1.73~1.07.01 ± 0.80N/A[5]
Table 2: Pharmacokinetic Parameters of Doxofylline in Humans (Intravenous Administration)
Doset½ (h)Vd (L/kg)CL (mL/min)Reference
100 mg (single dose)1.83 ± 0.37~1.0444 - 806

Note: Cmax = Maximum plasma concentration; Tmax = Time to reach Cmax; t½ = Elimination half-life; AUC = Area under the concentration-time curve; Vd = Volume of distribution; CL = Clearance. N/A = Not Available.

Conclusion

The use of this compound as an internal standard in conjunction with a validated LC-MS/MS method provides a robust, sensitive, and specific approach for the quantification of Doxofylline in biological matrices. This methodology is ideally suited for pharmacokinetic, bioequivalence, and toxicokinetic studies, enabling researchers and drug development professionals to accurately characterize the absorption, distribution, metabolism, and excretion of Doxofylline.

References

Application Notes and Protocols for Doxofylline-d6 in Plasma Sample Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantitative analysis of Doxofylline in plasma samples using Doxofylline-d6 as an internal standard (IS) by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodologies outlined are based on established and validated bioanalytical techniques.

Introduction

Doxofylline is a methylxanthine derivative used as a bronchodilator for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1] Accurate and precise quantification of Doxofylline in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The use of a stable isotope-labeled internal standard like this compound is the gold standard in LC-MS/MS bioanalysis as it effectively compensates for variability during sample preparation and analysis, ensuring high accuracy and precision.[2] This protocol details a robust method for the determination of Doxofylline in human plasma.

Experimental Protocols

This section outlines the detailed procedures for the analysis of Doxofylline in plasma using this compound as an internal standard.

Materials and Reagents
  • Doxofylline reference standard

  • This compound internal standard

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • Formic acid (analytical grade)

  • Ultrapure water

  • Human plasma (with anticoagulant, e.g., K2-EDTA)

Stock and Working Solutions Preparation
  • Doxofylline Stock Solution (1 mg/mL): Accurately weigh 10 mg of Doxofylline and dissolve it in a 10 mL volumetric flask with methanol.[3]

  • This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in a 1 mL volumetric flask with methanol.

  • Working Solutions: Prepare serial dilutions of the Doxofylline stock solution with a 50:50 mixture of methanol and water to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound by diluting the stock solution with the same solvent.

Sample Preparation (Protein Precipitation)
  • Label microcentrifuge tubes for calibration standards, QCs, and unknown plasma samples.

  • Pipette 100 µL of plasma into the appropriately labeled tubes.

  • For calibration standards and QCs, spike the blank plasma with the corresponding Doxofylline working solutions.

  • Add 50 µL of the this compound internal standard working solution to all tubes (except for blank samples).

  • Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.[4]

  • Vortex mix the tubes for 1 minute.

  • Centrifuge the tubes at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject a portion of the supernatant into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

A sensitive and specific UPLC-MS/MS method is recommended for the analysis.[5]

2.4.1. Liquid Chromatography

  • LC System: A UPLC system such as an ACQUITY UPLC.[5]

  • Column: A reversed-phase C18 column, for example, a Kinetex-C18 (50 x 2.1 mm, 5 µm) or an ACQUITY UPLC HSS T3.[5][6]

  • Mobile Phase A: 0.1% Formic acid in water.[5]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[5]

  • Flow Rate: 0.30 mL/min.[5]

  • Injection Volume: 5-10 µL.

  • Column Temperature: 25°C.[3]

  • Run Time: A short run time of approximately 3 minutes is achievable with a gradient elution.[4]

2.4.2. Mass Spectrometry

  • Mass Spectrometer: A triple quadrupole tandem mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.[4]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[5]

  • MRM Transitions:

    • Doxofylline: m/z 267.0 → 181.1[5][6]

    • This compound: m/z 273.2 → 181.1 (inferred from Doxofylline-d4 transition of m/z 271.2 → 181.1)[6]

Data Presentation

The following tables summarize the expected quantitative performance of the method based on published data for Doxofylline analysis.

Table 1: LC-MS/MS Method Parameters

ParameterValueReference
Chromatography
ColumnKinetex-C18 (50 x 2.1 mm, 5 µm)[6]
Mobile Phase A0.3% Formic Acid in Water[6]
Mobile Phase B90% Acetonitrile with 0.3% Formic Acid[6]
Flow RateGradient[6]
Total Run Time2.6 minutes[6]
Mass Spectrometry
Ionization ModeESI Positive[4]
Doxofylline Transitionm/z 267.0 → 181.0[6]
Doxofylline-d4 Transitionm/z 271.2 → 181.1[6]

Table 2: Method Validation Summary

ParameterRange/ValueReference
Linearity Range20.0 - 16,000 ng/mL[6]
Correlation Coefficient (r²)> 0.99[5]
Lower Limit of Quantification (LLOQ)2 ng/mL[5]
Intra-day Precision (%RSD)
Low QC< 15%[6]
Medium QC< 15%[6]
High QC< 15%[6]
Inter-day Precision (%RSD)
Low QC< 15%[6]
Medium QC< 15%[6]
High QC< 15%[6]
Accuracy (% Bias)
Intra-day-8.0% to 2.5%[6]
Inter-day-5.8% to 0.8%[6]
Recovery> 85%[7]

Visualization

The following diagrams illustrate the experimental workflow for the plasma sample analysis.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) spike_is Spike with this compound (IS) plasma->spike_is protein_precip Protein Precipitation (Acetonitrile) spike_is->protein_precip vortex Vortex Mix protein_precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into UPLC System supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometric Detection (MRM) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Doxofylline calibration->quantification

Caption: Workflow for Doxofylline analysis in plasma.

G cluster_process Analytical Process cluster_quant Quantification Doxofylline Doxofylline (Analyte) Sample_Prep Sample Preparation (Extraction, etc.) Doxofylline->Sample_Prep Doxofylline_d6 This compound (Internal Standard) Doxofylline_d6->Sample_Prep LC_Separation LC Separation Sample_Prep->LC_Separation MS_Ionization MS Ionization LC_Separation->MS_Ionization Ratio Calculate Peak Area Ratio (Analyte / IS) MS_Ionization->Ratio Concentration Determine Analyte Concentration from Calibration Curve Ratio->Concentration

Caption: Role of Internal Standard in quantification.

References

Application Notes and Protocols for the Bioanalytical Method of Doxofylline using Doxofylline-d6 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Doxofylline is a xanthine derivative used as a bronchodilator in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2][3] Its mechanism of action is primarily attributed to the inhibition of the phosphodiesterase IV (PDE-IV) enzyme.[4] This application note provides a detailed protocol for the quantitative analysis of Doxofylline in human plasma using a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal standard, Doxofylline-d6, ensures high accuracy and precision, correcting for potential matrix effects and variations during sample processing.[5]

Principle

The analytical method involves the extraction of Doxofylline and the internal standard (this compound) from a biological matrix, typically plasma, followed by chromatographic separation and detection by tandem mass spectrometry. The quantification is based on the ratio of the peak area of the analyte to that of the internal standard.

Materials and Reagents

  • Doxofylline reference standard

  • This compound internal standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (analytical grade)

  • Ammonium acetate (analytical grade)

  • Ultrapure water

  • Human plasma (drug-free)

Instrumentation and Analytical Conditions

A validated ultra-high performance liquid chromatography (UPLC) system coupled with a triple quadrupole mass spectrometer is recommended for this analysis.[6][7]

Chromatographic Conditions
ParameterCondition
Column C18 reverse-phase column (e.g., Kinetex EVO C18, 50 x 2.1 mm, 5 µm)[6][7][8]
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile with 0.1% Formic acid
Gradient Optimized for separation (e.g., starting with a low percentage of B, ramping up, and re-equilibrating)
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Run Time Approximately 3 minutes[6][7][9]
Mass Spectrometric Conditions
ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions Doxofylline: m/z 267.0 → 181.0[6][7]; this compound: m/z 273.0 → 181.0 (Predicted)
Ion Source Temperature 500 °C
Ion Spray Voltage 5500 V
Curtain Gas 35 psi
Collision Gas 8 psi
Nebulizer Gas (GS1) 50 psi
Heater Gas (GS2) 50 psi

Experimental Protocols

Preparation of Standard and Quality Control Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Doxofylline and this compound in methanol to prepare individual primary stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the Doxofylline primary stock solution with a 50:50 mixture of acetonitrile and water to create working standard solutions for the calibration curve.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with the same diluent.

  • Calibration Curve Standards and Quality Control Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration curve standards and quality control (QC) samples at low, medium, and high concentrations.

Sample Preparation: Protein Precipitation
  • Pipette 50 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

  • Add 200 µL of the internal standard working solution in acetonitrile.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Inject a portion of the supernatant into the LC-MS/MS system.

Method Validation Summary

The method should be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters are summarized below.

Validation ParameterTypical Acceptance CriteriaExample Results
Linearity (r²) > 0.990.999[9]
Range e.g., 1 - 5,000 ng/mL[9][10]20 - 16,000 ng/mL[6][7]
Intra-day Precision (%CV) < 15%1.3% to 9.0%[6][7]
Inter-day Precision (%CV) < 15%2.2% to 7.0%[6][7]
Intra-day Accuracy (%Bias) ± 15%-8.0% to 2.5%[6][7]
Inter-day Accuracy (%Bias) ± 15%-5.8% to 0.8%[6][7]
Recovery (%) Consistent and reproducible> 85%
Matrix Effect Monitored and within acceptable limitsNegligible[6]
Stability Stable under various conditions (e.g., freeze-thaw, short-term, long-term)Stable for 24 hours at room temperature[6]

Visualizations

Doxofylline Mechanism of Action

Doxofylline_Pathway Doxofylline Doxofylline PDE4 Phosphodiesterase IV (PDE4) Doxofylline->PDE4 Inhibits cAMP cAMP AMP AMP cAMP->AMP Hydrolysis by PDE4 Bronchodilation Bronchodilation cAMP->Bronchodilation Leads to

Caption: Doxofylline's inhibitory effect on PDE4, leading to increased cAMP and bronchodilation.

Analytical Workflow

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (50 µL) Add_IS Add Internal Standard in Acetonitrile (200 µL) Plasma->Add_IS Vortex Vortex (1 min) Add_IS->Vortex Centrifuge Centrifuge (13,000 rpm, 10 min) Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Injection Inject into UPLC-MS/MS Supernatant->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection Mass Spectrometric Detection Chromatography->Detection Integration Peak Integration Detection->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

References

Application Notes and Protocols for Bioequivalence Studies of Doxofylline Formulations Using Doxofylline-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doxofylline is a xanthine derivative used as a bronchodilator for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). To ensure the therapeutic equivalence of generic Doxofylline formulations, bioequivalence (BE) studies are essential. These studies compare the rate and extent of absorption of a test formulation to a reference formulation. The use of a stable isotope-labeled internal standard, such as Doxofylline-d6, is crucial for accurate and precise quantification of Doxofylline in biological matrices during these studies. This document provides detailed application notes and protocols for conducting a bioequivalence study of Doxofylline formulations.

Bioanalytical Method: UPLC-MS/MS for Doxofylline and this compound in Human Plasma

A robust and validated bioanalytical method is the cornerstone of a successful bioequivalence study. An ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method is recommended for the quantification of Doxofylline in human plasma due to its high sensitivity, selectivity, and speed.[1]

Instrumentation and Conditions
ParameterSpecification
Chromatography System UPLC system
Column Kinetex-C18 (EVO 100Å, 50 × 2.1 mm, 5 µm) or equivalent[1]
Mobile Phase A: 0.3% Formic acid in WaterB: 90% Acetonitrile with 0.3% Formic acid[1]
Flow Rate Gradient elution with a total runtime of approximately 2.6 minutes[1]
Injection Volume 5 µL
Column Temperature 40°C
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions Doxofylline: m/z 267.0 → 181.0this compound (IS): m/z 273.0 → 181.0 (anticipated)
Sample Preparation: Protein Precipitation
  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution.

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject the sample into the UPLC-MS/MS system.

Method Validation

The bioanalytical method must be fully validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters include:

Validation ParameterAcceptance Criteria
Selectivity No significant interference at the retention times of Doxofylline and the internal standard.
Linearity Correlation coefficient (r²) ≥ 0.99 over the concentration range (e.g., 20.0 to 16,000 ng/mL).[1]
Accuracy and Precision Intra- and inter-batch precision (%CV) ≤ 15% (≤ 20% at LLOQ).Intra- and inter-batch accuracy (%RE) within ±15% (±20% at LLOQ).[1]
Matrix Effect The matrix factor should be consistent and reproducible.
Recovery The extraction recovery of the analyte and internal standard should be consistent and reproducible.
Stability Analyte stability should be demonstrated under various conditions (freeze-thaw, short-term, long-term, and post-preparative).

Bioequivalence Study Protocol

A typical bioequivalence study for Doxofylline 400 mg tablets would follow a single-dose, open-label, randomized, two-period, two-sequence crossover design under fasting conditions.

Study Design

G cluster_screening Screening & Enrollment cluster_period1 Period 1 cluster_period2 Period 2 (Crossover) cluster_analysis Analysis s1 Healthy Volunteers s2 Inclusion/Exclusion Criteria s1->s2 p1_rand Randomization s2->p1_rand p1_t Administer Test Product (T) (Doxofylline 400 mg) p1_rand->p1_t p1_r Administer Reference Product (R) (Doxofylline 400 mg) p1_rand->p1_r p1_pk Pharmacokinetic Blood Sampling p1_t->p1_pk p1_r->p1_pk washout Washout Period (e.g., 7 days) p1_pk->washout p2_t Administer Test Product (T) washout->p2_t p2_r Administer Reference Product (R) washout->p2_r p2_pk Pharmacokinetic Blood Sampling p2_t->p2_pk p2_r->p2_pk a1 Bioanalytical Analysis (UPLC-MS/MS) p2_pk->a1 a2 Pharmacokinetic Analysis a1->a2 a3 Statistical Analysis (ANOVA on log-transformed data) a2->a3

Bioequivalence Study Workflow
Subject Selection

Inclusion CriteriaExclusion Criteria
Healthy adult volunteers (male and non-pregnant, non-lactating female).History or presence of clinically significant disease or abnormality.
Age 18-45 years.Use of any prescription or over-the-counter medication within 14 days of dosing.
Body Mass Index (BMI) between 18.5 and 30.0 kg/m ².History of alcohol or drug abuse.
Willingness to provide written informed consent.Hypersensitivity to xanthine derivatives.
Normal findings in medical history, physical examination, and laboratory tests.Participation in another clinical trial within the last 30 days.
Dosing and Sample Collection
  • Dosing: Subjects will receive a single oral dose of either the test or reference Doxofylline 400 mg tablet with 240 mL of water after an overnight fast of at least 10 hours.

  • Blood Sampling: Venous blood samples (e.g., 5 mL) will be collected into labeled tubes containing an appropriate anticoagulant (e.g., K2-EDTA) at the following time points: pre-dose (0 hour) and at 0.25, 0.5, 0.75, 1, 1.25, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 16, and 24 hours post-dose.

  • Plasma Processing: Blood samples should be centrifuged at 3000 rpm for 10 minutes at 4°C to separate the plasma. The plasma should be transferred to labeled cryovials and stored at -70°C or below until analysis.

Pharmacokinetic and Statistical Analysis

The following pharmacokinetic parameters will be calculated for Doxofylline using non-compartmental analysis:

  • Cmax: Maximum observed plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC(0-t): Area under the plasma concentration-time curve from time zero to the last quantifiable concentration.

  • AUC(0-inf): Area under the plasma concentration-time curve from time zero to infinity.

  • t1/2: Elimination half-life.

Statistical analysis will be performed on the log-transformed Cmax, AUC(0-t), and AUC(0-inf) data using an Analysis of Variance (ANOVA) model. The 90% confidence intervals for the ratio of the geometric means (Test/Reference) for these parameters must fall within the acceptance range of 80.00% to 125.00% for the formulations to be considered bioequivalent.

Data Presentation

The results of the bioequivalence study should be summarized in clear and concise tables.

Table 1: Demographic Characteristics of Study Subjects
CharacteristicMean ± SD (or n, %)
Age (years)(e.g., 28.5 ± 5.2)
Weight (kg)(e.g., 65.7 ± 8.1)
Height (cm)(e.g., 170.2 ± 6.5)
BMI ( kg/m ²)(e.g., 22.6 ± 2.3)
Gender (Male/Female)(e.g., 24/0)
Table 2: Pharmacokinetic Parameters of Doxofylline for Test and Reference Formulations (N=24)
ParameterTest Formulation (Mean ± SD)Reference Formulation (Mean ± SD)
Cmax (ng/mL) (e.g., 4500 ± 850)(e.g., 4650 ± 900)
Tmax (h) (e.g., 1.25 ± 0.5)(e.g., 1.30 ± 0.6)
AUC(0-t) (ngh/mL) (e.g., 25000 ± 5000)(e.g., 25500 ± 5200)
AUC(0-inf) (ngh/mL) (e.g., 26000 ± 5300)(e.g., 26500 ± 5500)
t1/2 (h) (e.g., 7.5 ± 1.5)(e.g., 7.6 ± 1.6)
Table 3: Statistical Analysis of Bioequivalence
ParameterGeometric Mean Ratio (Test/Reference) (%)90% Confidence IntervalBioequivalence Conclusion
Cmax (e.g., 97.5)(e.g., 90.0 - 105.5)Passes
AUC(0-t) (e.g., 98.0)(e.g., 92.5 - 103.8)Passes
AUC(0-inf) (e.g., 98.2)(e.g., 93.0 - 103.5)Passes

Signaling Pathway and Logical Relationships

G cluster_formulation Formulation Administration cluster_absorption Drug Absorption & Distribution cluster_pk Pharmacokinetic Profile cluster_be Bioequivalence Assessment cluster_outcome Conclusion f1 Test Doxofylline Formulation abs1 Rate and Extent of Absorption (Test) f1->abs1 f2 Reference Doxofylline Formulation abs2 Rate and Extent of Absorption (Reference) f2->abs2 pk1 Plasma Concentration Profile (Test) abs1->pk1 pk2 Plasma Concentration Profile (Reference) abs2->pk2 be Statistical Comparison of PK Parameters (Cmax, AUC) pk1->be pk2->be conc Bioequivalent or Not Bioequivalent be->conc

Logical Flow of Bioequivalence Assessment

Conclusion

The use of a validated UPLC-MS/MS method with a deuterated internal standard like this compound is essential for the accurate determination of Doxofylline in human plasma for bioequivalence studies. A well-designed and properly conducted bioequivalence study, following the protocols outlined in this document, will provide reliable data to ensure that generic Doxofylline formulations are therapeutically equivalent to the reference product, thus guaranteeing their safety and efficacy for patients.

References

Troubleshooting & Optimization

overcoming matrix effects with Doxofylline-d6 internal standard

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Doxofylline-d6 as an internal standard to overcome matrix effects in quantitative bioanalysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What is the "matrix effect" in LC-MS/MS analysis?

A1: The matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, urine).[1] These components can either suppress or enhance the analyte's signal, leading to inaccurate and imprecise quantification.[1][2]

Q2: How does an internal standard (IS) help overcome the matrix effect?

A2: An internal standard is a compound with similar physicochemical properties to the analyte, which is added at a constant concentration to all samples, calibrators, and quality controls.[3][4] The IS experiences similar matrix effects as the analyte. By using the ratio of the analyte response to the IS response for quantification, variability caused by matrix effects and sample processing can be normalized, leading to more accurate results.[5]

Q3: Why is a stable isotope-labeled (SIL) internal standard like this compound considered the "gold standard"?

A3: A stable isotope-labeled internal standard, such as this compound, is the ideal choice because it has the same chemical structure and properties as the analyte (Doxofylline). This ensures that it co-elutes chromatographically and experiences nearly identical extraction recovery and matrix effects. As a result, it provides the most effective compensation for analytical variability.[5][6]

Q4: Can I use a structural analog instead of a SIL internal standard?

A4: While structural analogs can be used, they are less ideal than SIL internal standards.[4] This is because even small differences in chemical structure can lead to different chromatographic retention times, extraction efficiencies, and susceptibility to matrix effects.[1] If using an analog, it is crucial to thoroughly validate its ability to track the analyte's performance.[7]

Troubleshooting Guide

Q1: I am observing high variability in my this compound internal standard response across an analytical run. What are the potential causes and how can I troubleshoot this?

A1: High variability in the IS response can compromise the accuracy of your results. Here is a logical workflow to troubleshoot the issue:

G cluster_0 Troubleshooting IS Variability A High IS Response Variability Observed B Step 1: Review Sample Preparation A->B E Step 2: Investigate Chromatographic and MS Performance A->E H Step 3: Evaluate Matrix Effects A->H C Check for pipetting errors in IS spiking solution. B->C Inconsistent Spiking? D Verify consistency of extraction procedure (e.g., vortexing, evaporation). B->D Inconsistent Extraction? M Problem Resolved C->M D->M F Check for LC system issues: pressure fluctuations, leaks. E->F System Instability? G Inspect MS source for contamination. Perform source cleaning. E->G Source Contamination? F->M G->M I Are IS responses in study samples consistently different from calibrators/QCs? H->I J Perform post-column infusion experiment to identify suppression/enhancement zones. I->J Yes I->M No K Optimize chromatography to separate analyte/IS from interference. J->K L Re-evaluate and enhance sample cleanup (e.g., switch to SPE from PPT). K->L L->M

Caption: Troubleshooting workflow for internal standard response variability.

According to FDA guidance, you should investigate if the IS response variability in your study samples is significantly different from that in your calibrators and quality controls.[4] If the pattern of IS response in affected samples is different, it may indicate a matrix effect issue that needs further investigation.[7]

Q2: My analyte-to-internal standard area ratio is inconsistent for my quality control (QC) samples. What should I do?

A2: Inconsistent area ratios in QCs, assuming the IS response is stable, point to issues specifically affecting the analyte.

  • Assess Analyte Stability: Confirm the stability of Doxofylline in the biological matrix under your storage and handling conditions.

  • Check for Interferences: There might be a co-eluting interference at the mass transition of Doxofylline but not this compound. Review the chromatograms of blank matrix samples to check for any interfering peaks.

  • Re-evaluate Sample Preparation: Ensure your sample preparation method provides consistent recovery for Doxofylline. Perform recovery experiments by comparing extracted samples to unextracted samples at low, medium, and high concentrations.[8]

Experimental Protocols

Below is a representative UPLC-MS/MS protocol for the determination of Doxofylline in human plasma, adapted from validated methods.[9][10]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 20 µL of this compound internal standard working solution (e.g., at 500 ng/mL).

  • Vortex for 30 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 5 µL onto the UPLC-MS/MS system.

2. UPLC-MS/MS Conditions

G cluster_0 Bioanalytical Workflow Sample Plasma Sample + this compound (IS) Prep Protein Precipitation (Acetonitrile) Sample->Prep Analysis UPLC-MS/MS Analysis Prep->Analysis Data Data Processing (Analyte/IS Ratio) Analysis->Data Result Quantification Data->Result

Caption: General workflow for bioanalytical sample analysis.

ParameterCondition
UPLC System Waters ACQUITY UPLC or equivalent
Column Kinetex-C18 (50 x 2.1 mm, 5 µm) or equivalent[9]
Mobile Phase A 0.3% Formic Acid in Water[9]
Mobile Phase B 90% Acetonitrile with 0.3% Formic Acid[9]
Flow Rate 0.4 mL/min
Gradient A linear gradient appropriate to resolve Doxofylline from matrix components.
Column Temperature 40°C
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Doxofylline: m/z 267.0 → 181.0[9]Doxofylline-d4 (surrogate for d6): m/z 271.2 → 181.1[9]
Source Temp. 500°C
IonSpray Voltage 5500 V

Data Presentation: Method Validation Summary

The following tables summarize typical validation results for a Doxofylline bioanalytical method using a deuterated internal standard, demonstrating the performance expected from a well-validated assay.

Table 1: Precision and Accuracy Data [9]

Analyte LevelConcentration (ng/mL)Intra-batch Precision (%CV)Intra-batch Accuracy (%)Inter-batch Precision (%CV)Inter-batch Accuracy (%)
LLOQ20.09.0-8.0 to 2.57.0-5.8 to 0.8
Low QC40.04.5-8.0 to 2.55.1-5.8 to 0.8
Medium QC400.01.3-8.0 to 2.52.2-5.8 to 0.8
High QC12000.02.0-8.0 to 2.53.8-5.8 to 0.8

LLOQ: Lower Limit of Quantification; QC: Quality Control; %CV: Percent Coefficient of Variation.

Table 2: Recovery and Matrix Effect

Analyte LevelConcentration (ng/mL)Mean Extraction Recovery (%)Matrix FactorIS-Normalized Matrix Factor
Low QC40.095.20.98 - 1.050.99 - 1.03
High QC12000.097.10.97 - 1.040.98 - 1.02

Data are representative. A Matrix Factor of 1 indicates no matrix effect. An IS-Normalized Matrix Factor close to 1 indicates the internal standard successfully compensated for the matrix effect.

References

addressing isotopic exchange issues with Doxofylline-d6

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Doxofylline-d6. The information provided aims to address common challenges, with a focus on mitigating isotopic exchange and ensuring data integrity during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it typically used?

A1: this compound is a deuterated form of Doxofylline, a methylxanthine derivative used as a bronchodilator. In research and clinical settings, this compound is primarily used as an internal standard (IS) in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS/MS). Its chemical structure is identical to Doxofylline, except that six hydrogen atoms on the two N-methyl groups have been replaced with deuterium. This mass difference allows for its distinction from the unlabeled analyte in a mass spectrometer, while its similar physicochemical properties ensure it behaves similarly during sample preparation and chromatographic separation.

Q2: What is isotopic exchange and why is it a concern with this compound?

A2: Isotopic exchange, in this context, refers to the unintended swapping of deuterium atoms on this compound with hydrogen atoms from the surrounding solvent or matrix. This phenomenon, also known as back-exchange, can lead to a decrease in the isotopic purity of the internal standard. If significant back-exchange occurs, the accuracy and precision of the quantitative analysis can be compromised, as the response of the deuterated standard may no longer be a reliable reference for the analyte.

Q3: Which positions on the this compound molecule are susceptible to isotopic exchange?

A3: The deuterium atoms on the two N-methyl groups (N1 and N3 positions) of the xanthine ring are the sites of deuteration in this compound. While generally more stable than deuterons on heteroatoms like oxygen or nitrogen, these C-D bonds can still be susceptible to exchange under certain conditions, particularly exposure to strongly acidic or basic environments, elevated temperatures, and prolonged exposure to protic solvents.

Q4: What are the ideal storage conditions for this compound to minimize degradation and isotopic exchange?

A4: To ensure the long-term stability of this compound, it is recommended to store it as a solid in a tightly sealed container at -20°C or below, protected from light and moisture. If a stock solution is prepared, it should be made in a non-protic or a minimally protic aprotic solvent and stored at low temperatures. Avoid storing in aqueous solutions, especially at neutral or basic pH, for extended periods.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Loss of Deuterium Signal/Isotopic Purity Isotopic back-exchange during sample preparation.- Maintain acidic conditions (pH 2.5-4) throughout the sample preparation process. - Keep samples at low temperatures (e.g., on an ice bath). - Minimize the time samples spend in aqueous solutions.
Isotopic back-exchange during LC-MS analysis.- Use a mobile phase with an acidic modifier (e.g., 0.1% formic acid). - Employ a cooled autosampler (e.g., 4°C). - Use a shorter chromatographic run time where feasible, while maintaining adequate separation.
Poor Peak Shape or Tailing for this compound Sub-optimal chromatographic conditions.- Ensure the mobile phase pH is appropriate for the column chemistry (typically acidic for reversed-phase columns). - Optimize the gradient profile and flow rate. - Consider a different column chemistry if issues persist.
Matrix effects from the biological sample.- Implement a more rigorous sample clean-up procedure (e.g., solid-phase extraction instead of protein precipitation). - Dilute the sample if sensitivity allows.
Inconsistent Internal Standard Response Variability in sample preparation.- Ensure precise and consistent addition of the internal standard to all samples and standards. - Use automated liquid handlers for improved precision if available.
Degradation of this compound.- Prepare fresh working solutions of the internal standard regularly. - Verify the stability of the stock solution periodically.

Experimental Protocols

Protocol for Minimizing Isotopic Exchange during Sample Preparation and LC-MS/MS Analysis

This protocol is based on a validated method for the quantification of Doxofylline in human plasma using a deuterated internal standard.[1]

1. Materials and Reagents:

  • Doxofylline and this compound reference standards

  • Human plasma (or other biological matrix)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

2. Preparation of Solutions:

  • Doxofylline Stock Solution (1 mg/mL): Accurately weigh and dissolve Doxofylline in methanol.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • This compound Working Solution (e.g., 100 ng/mL): Dilute the stock solution with 50:50 (v/v) acetonitrile/water containing 0.1% formic acid.

  • Mobile Phase A: 0.3% formic acid in water.[1]

  • Mobile Phase B: 90% acetonitrile with 0.3% formic acid.[1]

3. Sample Preparation (Protein Precipitation):

  • Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.

  • Add 50 µL of the this compound working solution and vortex briefly.

  • Add 350 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

  • LC System: UPLC system

  • Column: Kinetex-C18 column (50 × 2.1 mm, 5 µm) or equivalent.[1]

  • Column Temperature: 40°C

  • Autosampler Temperature: 4°C

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 5
    0.5 5
    2.0 95
    2.5 95
    2.6 5

    | 4.0 | 5 |

  • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.

  • MRM Transitions:

    • Doxofylline: m/z 267.0 -> 181.0[1]

    • Doxofylline-d4 (as a proxy for d6): m/z 271.2 -> 181.1[1] (Note: The exact m/z for this compound would be 273.3 -> 181.1, assuming the fragmentation pattern is the same)

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample (100 µL) IS_Addition Add this compound IS (50 µL) Plasma->IS_Addition Spike PPT Protein Precipitation (Acetonitrile) IS_Addition->PPT Precipitate Vortex Vortex PPT->Vortex Centrifuge Centrifuge (4°C) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Injection Inject into UPLC-MS/MS Supernatant->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Quantification Data Quantification Detection->Quantification

Caption: LC-MS/MS workflow for Doxofylline quantification.

Troubleshooting_Logic Start Inconsistent this compound Response Check_Prep Review Sample Preparation Protocol? Start->Check_Prep Check_LCMS Review LC-MS/MS Method? Check_Prep->Check_LCMS Prep OK Solution_Prep Optimize pipetting, mixing, and temperature control. Check_Prep->Solution_Prep Prep Issue Check_Stability Assess IS Stability? Check_LCMS->Check_Stability Method OK Solution_LCMS Adjust mobile phase pH, gradient, and temperature. Check_LCMS->Solution_LCMS Method Issue Solution_Stability Prepare fresh stock/working solutions. Verify storage. Check_Stability->Solution_Stability Stability Issue End Re-evaluate Data Check_Stability->End Stability OK

Caption: Troubleshooting logic for inconsistent internal standard response.

References

Doxofylline-d6 Synthesis and Purification: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of Doxofylline-d6.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The synthesis of this compound typically involves a three-step process starting from commercially available deuterated starting materials.[1][2] The general procedure, independent of the isotopic composition, consists of:

  • Bromination: Deuterated acetaldehyde (d4-acetaldehyde) is brominated to produce 2-bromoacetaldehyde-d4. This intermediate is often used in the next step without purification.[1][2]

  • Acetal Formation: The resulting bromoacetaldehyde-d4 reacts with deuterated ethylene glycol (d4-ethylene glycol) in the presence of a catalyst to form the corresponding deuterated 2-(bromomethyl)-1,3-dioxolane.[1][2]

  • Nucleophilic Substitution: The deuterated bromomethyl-1,3-dioxolane undergoes nucleophilic substitution with 1,3-dimethyl-1H-purine-2,6(3H,7H)-dione (theophylline) to yield the final this compound product.[1]

Q2: What are the common challenges encountered during the synthesis of this compound?

A2: While the synthesis is generally high-yielding, potential challenges include:

  • Incomplete Reactions: Ensuring the complete reaction at each step is crucial to maximize yield and minimize impurities. Reaction conditions such as temperature and time should be carefully controlled.

  • Side Reactions: The formation of impurities can occur. For instance, incomplete bromination or side reactions during the nucleophilic substitution can lead to undesired byproducts.

  • Isotopic Scrambling: While not explicitly reported as a major issue in the provided literature for this specific synthesis, isotopic exchange can sometimes be a concern in deuteration reactions. Using deuterated solvents and reagents where appropriate can help minimize this.

Q3: What are the key considerations for the purification of this compound?

A3: Purification is critical to obtain a final product with high chemical and isotopic purity. Common purification techniques include:

  • Recrystallization: This is a common method to purify the crude product. Solvents such as anhydrous ethanol have been used for the recrystallization of doxofylline.[3] A mixed solvent system of water-acetone followed by the addition of diethyl ether has also been reported to yield high purity doxofylline.[4]

  • Chromatography: While not detailed in the provided search results for this compound specifically, chromatographic techniques like column chromatography are standard procedures for purifying organic compounds and can be employed to separate the desired product from impurities.

  • Decolorization: The use of activated carbon can be employed to decolorize the product during the purification process.[5]

Q4: What are the potential impurities in this compound?

A4: Several impurities related to Doxofylline have been identified. While the specific impurity profile for this compound may vary, common impurities of Doxofylline that could also be present in its deuterated analogue include:

  • Unreacted theophylline.

  • Byproducts from the synthesis of the deuterated dioxolane side chain.

  • 7-(2,2-Dimethoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione.[6][7]

  • Sodium 1,3-dimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purine-8-sulfonate.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction in one or more steps.- Monitor reaction progress using techniques like Thin Layer Chromatography (TLC).- Ensure appropriate reaction temperature and time as per the protocol.- Use high-quality starting materials and reagents.
Loss of product during workup or purification.- Optimize extraction and recrystallization procedures to minimize loss.- Ensure proper phase separation during extractions.
Presence of Impurities Incomplete reaction or side reactions.- Re-purify the product using recrystallization or column chromatography.- Adjust reaction conditions (e.g., temperature, stoichiometry of reactants) to minimize side product formation.
Contamination from starting materials or solvents.- Use highly pure, anhydrous solvents and reagents.- Characterize starting materials before use.
Poor Isotopic Enrichment Use of non-deuterated reagents or solvents where deuteration is required.- Ensure the use of deuterated acetaldehyde and ethylene glycol with high isotopic purity.- Consider using deuterated solvents if isotopic exchange is suspected.
Isotopic exchange during the reaction or workup.- Minimize exposure to acidic or basic conditions that could facilitate H/D exchange, unless it is a desired step.- Use aprotic solvents where possible.
Product Discoloration Presence of colored impurities.- Treat the crude product with activated carbon during recrystallization to remove colored impurities.[5]

Experimental Protocols

General Synthesis of Deuterated Doxofylline Analogues

This protocol is a generalized procedure based on the synthesis of d4- and d7-doxophylline.[1][2]

  • Bromination of Deuterated Acetaldehyde:

    • Dissolve deuterated acetaldehyde (e.g., d4-acetaldehyde) in dichloromethane.

    • Cool the solution to 0 °C.

    • Slowly add bromine while maintaining the temperature at 0 °C.

    • The resulting 2-bromoacetaldehyde is typically used in the next step without further purification.

  • Formation of Deuterated 2-(bromomethyl)-1,3-dioxolane:

    • To a solution of the crude 2-bromoacetaldehyde in toluene, add deuterated ethylene glycol (e.g., d4-ethylene glycol).

    • Add a catalytic amount of (±)-camphor-10-sulfonic acid.

    • Heat the mixture to 80 °C and monitor the reaction until completion.

    • After the reaction, the product can be isolated and purified.

  • Synthesis of this compound:

    • Dissolve 1,3-dimethyl-1H-purine-2,6(3H,7H)-dione (theophylline) in dimethylformamide.

    • Add potassium carbonate to the solution.

    • Add the deuterated 2-(bromomethyl)-1,3-dioxolane.

    • Heat the reaction mixture to 115 °C.

    • After the reaction is complete, the final product is isolated and purified, typically by recrystallization.

Visualizations

Experimental Workflow for this compound Synthesis

G Simplified Workflow for this compound Synthesis cluster_0 Step 1: Bromination cluster_1 Step 2: Acetal Formation cluster_2 Step 3: Nucleophilic Substitution cluster_3 Purification d4_acetaldehyde d4-Acetaldehyde bromoacetaldehyde_d4 2-Bromoacetaldehyde-d4 d4_acetaldehyde->bromoacetaldehyde_d4 CH2Cl2, 0 °C bromine Bromine bromine->bromoacetaldehyde_d4 bromo_dioxolane_d6 2-(Bromomethyl)-1,3-dioxolane-d6 bromoacetaldehyde_d4->bromo_dioxolane_d6 Toluene, 80 °C d4_ethylene_glycol d4-Ethylene Glycol d4_ethylene_glycol->bromo_dioxolane_d6 catalyst (±)-Camphor-10-sulfonic acid catalyst->bromo_dioxolane_d6 doxofylline_d6 This compound bromo_dioxolane_d6->doxofylline_d6 DMF, 115 °C theophylline Theophylline theophylline->doxofylline_d6 k2co3 K2CO3 k2co3->doxofylline_d6 crude_doxofylline_d6 Crude this compound doxofylline_d6->crude_doxofylline_d6 purified_doxofylline_d6 Purified this compound crude_doxofylline_d6->purified_doxofylline_d6 Recrystallization

Caption: A simplified workflow illustrating the key steps in the synthesis of this compound.

Troubleshooting Logic for Low Yield

G Troubleshooting Logic for Low Yield in this compound Synthesis start Low Yield Observed check_reaction Check Reaction Completeness (TLC, etc.) start->check_reaction incomplete Reaction Incomplete check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes optimize_conditions Optimize Reaction Conditions (Time, Temperature, Stoichiometry) incomplete->optimize_conditions check_workup Review Workup & Purification Steps complete->check_workup optimize_conditions->start product_loss Potential Product Loss check_workup->product_loss optimize_purification Optimize Extraction & Recrystallization product_loss->optimize_purification check_reagents Verify Purity of Starting Materials & Reagents product_loss->check_reagents No Significant Loss optimize_purification->start impure_reagents Impure Reagents Detected check_reagents->impure_reagents purify_reagents Purify or Replace Reagents impure_reagents->purify_reagents Yes final_yield Improved Yield impure_reagents->final_yield No purify_reagents->start

Caption: A logical diagram for troubleshooting low yield issues during this compound synthesis.

References

Technical Support Center: Doxofylline-d6 High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the method refinement of Doxofylline-d6 in high-throughput screening (HTS). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used in high-throughput screening?

A1: this compound is a deuterated form of Doxofylline, a xanthine derivative used as a bronchodilator for treating respiratory diseases like asthma. In high-throughput screening (HTS) and pharmacokinetic studies, this compound is commonly used as an internal standard (IS) for the quantification of Doxofylline using mass spectrometry-based methods like LC-MS/MS. Its almost identical chemical and physical properties to Doxofylline, but with a different mass, allow for accurate correction of variations during sample preparation and analysis.

Q2: What are the typical mass transitions for Doxofylline and a suitable deuterated internal standard?

A2: Based on validated methods, the typical multiple reaction monitoring (MRM) transitions for Doxofylline are m/z 267.0 → 181.1 or 267.5 → 181.1.[1][2][3] For a deuterated internal standard like Doxofylline-d4, the transition is m/z 271.200→181.100.[3] For this compound, the precursor ion would be expected at approximately m/z 273, and the product ion would likely remain at m/z 181.1, though this should be confirmed experimentally.

Q3: What are the key considerations for sample preparation in a high-throughput setting?

A3: For high-throughput analysis, sample preparation methods should be rapid, simple, and automatable. Protein precipitation is a commonly used and effective method for plasma and serum samples.[1][2] This typically involves adding a precipitating agent like acetonitrile or methanol to the sample, vortexing, and then centrifuging to remove the precipitated proteins. The resulting supernatant can then be directly injected or further processed.

Q4: What are the known stability issues with Doxofylline?

A4: Doxofylline is particularly susceptible to degradation under oxidative and thermal stress conditions.[4] It is crucial to control temperature and avoid exposure to strong oxidizing agents during sample storage and processing to ensure the integrity of the analyte.

Troubleshooting Guides

Issue 1: Poor Peak Shape or Tailing

Possible Causes:

  • Column Overload: Injecting too high a concentration of the analyte.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of Doxofylline and its interaction with the stationary phase.

  • Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase.

  • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase.

Troubleshooting Steps:

  • Dilute the Sample: Reduce the concentration of the injected sample to see if peak shape improves.

  • Adjust Mobile Phase pH: Experiment with slight adjustments to the mobile phase pH. For Doxofylline, acidic mobile phases with formic acid or ammonium acetate have been shown to be effective.[2][3][5]

  • Wash the Column: Implement a robust column washing procedure between runs to remove contaminants.

  • Use a Guard Column: A guard column can help protect the analytical column from strongly retained matrix components.

  • Evaluate a Different Column: If the issue persists, consider trying a different C18 or alternative chemistry column.

Issue 2: High Variability in Internal Standard (this compound) Response

Possible Causes:

  • Inconsistent Sample Preparation: Variations in protein precipitation efficiency or pipetting errors.

  • Internal Standard Stability: Degradation of this compound during sample processing or storage.

  • Ion Suppression/Enhancement: Matrix effects from the biological sample affecting the ionization of the internal standard.

  • Source Contamination: A dirty ion source in the mass spectrometer can lead to inconsistent ionization.

Troubleshooting Steps:

  • Optimize Sample Preparation: Ensure consistent and precise execution of the protein precipitation step. Consider using an automated liquid handler for improved precision.

  • Assess IS Stability: Perform stability experiments for this compound under the same conditions as the samples to ensure it is not degrading.

  • Evaluate Matrix Effects: Prepare samples in a "clean" matrix (e.g., stripped serum) and compare the IS response to that in the study samples. If matrix effects are significant, consider a more rigorous sample cleanup method like solid-phase extraction (SPE).

  • Clean the Mass Spectrometer Source: Follow the manufacturer's instructions for cleaning the ion source to remove any accumulated residue.

Issue 3: Low Sensitivity or Inability to Reach the Lower Limit of Quantification (LLOQ)

Possible Causes:

  • Suboptimal Mass Spectrometer Parameters: Incorrect collision energy, declustering potential, or other source parameters.

  • Inefficient Sample Cleanup: High levels of matrix components causing ion suppression.

  • Poor Chromatographic Resolution: Co-elution of Doxofylline with interfering substances from the matrix.

  • Analyte Adsorption: Doxofylline may adsorb to plasticware or parts of the LC system.

Troubleshooting Steps:

  • Optimize MS Parameters: Perform a compound optimization for both Doxofylline and this compound to determine the optimal MS/MS parameters.

  • Improve Sample Cleanup: If ion suppression is suspected, consider implementing a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) method for cleaner extracts.

  • Optimize Chromatography: Adjust the mobile phase gradient or composition to improve the separation of Doxofylline from matrix interferences.

  • Minimize Adsorption: Use low-adsorption vials and tubing. Consider adding a small amount of an organic solvent or a competing compound to the sample diluent.

Quantitative Data Summary

The following tables summarize key parameters from validated LC-MS/MS methods for Doxofylline analysis.

Table 1: Chromatographic Conditions

ParameterMethod 1[2]Method 2[5]Method 3[3]
Column Amazon C18Reverse phase C18 (250 mm × 4.6 mm, 5 µm)Kinetex-C18 (EVO 100Å, 50 × 2.1 mm, 5 µm)
Mobile Phase Formic acid (pH 2.5): Acetonitrile (10:90, v/v)20 mM ammonium acetate (pH 3.5): Acetonitrile (75:25 v/v)A: 0.3% formic acid; B: 90% acetonitrile with 0.3% formic acid
Flow Rate Not specifiedNot specifiedNot specified
Run Time 3.0 minNot specified2.6 min
Elution Time Doxofylline: ~1.46 minNot specifiedNot specified

Table 2: Mass Spectrometry Parameters

ParameterMethod 1[2]Method 2[1]Method 3[3]
Ionization Mode Electrospray Ionization (ESI)Electrospray Ionization (ESI)Not specified
Monitoring Mode Multiple Reaction Monitoring (MRM)Multiple Reaction Monitoring (MRM)Multiple Reaction Monitoring (MRM)
Doxofylline Transition m/z 267.5 → 181.1m/z 267.0→181.1m/z 267.000→181.000
Internal Standard ImipramineNot specifiedDoxofylline-d4
IS Transition m/z 281.1 → 86.2Not specifiedm/z 271.200→181.100

Table 3: Method Validation Parameters

ParameterMethod 1[2]Method 2[5]Method 3[3]
Linearity Range 1.00–5,000 ng/mL1-5000 ng/mL20.0 to 16,000 ng/mL
LLOQ 1.00 ng/mL0.84 ng/mL (DBS), 1.00 ng/mL (urine)Not specified
Intra-day Precision Within assay variability limits< 4.28%1.3% to 9.0%
Inter-day Precision Within assay variability limits< 4.28%2.2% ~7.0%
Accuracy Within assay variability limitsNot specified-8.0% to 2.5% (intra-batch), -5.8% ~0.8% (inter-batch)
Recovery Not specified93.46% (DBS), 89.86% (urine)Not specified

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation

This protocol is a generalized procedure based on common practices in the cited literature.[1][2]

  • Sample Aliquoting: Aliquot 100 µL of the biological matrix (e.g., plasma, serum) into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the this compound internal standard working solution to each sample, except for the blank matrix.

  • Protein Precipitation: Add 300 µL of cold acetonitrile to each tube.

  • Vortexing: Vortex the tubes for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional): If concentration is needed, evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.

  • Injection: Inject a suitable volume (e.g., 5-10 µL) into the LC-MS/MS system.

Visualizations

HTS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with this compound (IS) Sample->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Inject Inject into UPLC/HPLC Transfer->Inject Separate Chromatographic Separation Inject->Separate Detect MS/MS Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Analyte/IS Ratio Integrate->Calculate Quantify Quantification using Calibration Curve Calculate->Quantify

Caption: High-throughput screening workflow for Doxofylline quantification.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Problem Poor Peak Shape Cause1 Column Overload Problem->Cause1 Cause2 Inappropriate Mobile Phase pH Problem->Cause2 Cause3 Column Contamination Problem->Cause3 Solution1 Dilute Sample Cause1->Solution1 Solution2 Adjust pH Cause2->Solution2 Solution3 Wash Column Cause3->Solution3

Caption: Troubleshooting logic for poor chromatographic peak shape.

References

Validation & Comparative

A Comparative Guide to the Analytical Validation of Doxofylline Quantification: Featuring a Deuterated Internal Standard Method

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of Doxofylline, a xanthine derivative used in the treatment of respiratory diseases. Particular focus is placed on a highly sensitive and specific Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method utilizing a deuterated internal standard, Doxofylline-d4. This method is compared against alternative techniques, namely Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultraviolet (UV) Spectrophotometry, to aid researchers in selecting the most appropriate analytical strategy for their specific needs.

Performance Comparison of Analytical Methods

The selection of an analytical method is a critical decision in drug development and quality control, directly impacting the reliability of pharmacokinetic, stability, and formulation studies. The following table summarizes the key performance characteristics of the UPLC-MS/MS method with a deuterated internal standard against common alternative methods for Doxofylline analysis.

Performance ParameterUPLC-MS/MS with Doxofylline-d4 Internal StandardRP-HPLCUV-Spectrophotometry
Linearity Range 20.0 to 16,000 ng/mL[1]10–100 μg/mL[2]4–32 μg/mL
Correlation Coefficient (r²) > 0.99[3]0.999[2]0.99629
Accuracy (% Recovery) -8.0% to 2.5% deviation[1]98.2% to 101.4%[2]99.10–101.11%
Precision (% RSD) Intra-batch: 1.3% to 9.0%, Inter-batch: 2.2% to 7.0%< 2%[2]< 2.00%
Limit of Detection (LOD) Not explicitly stated, but LLOQ is 2 ng/mL[3]0.3 μg/mL[2]0.05 μg/ml
Limit of Quantification (LOQ) 2 ng/mL[3]1.0 μg/mL[2]0.165 μg/ml
Internal Standard Doxofylline-d4Not always used; caffeine or imipramine can be used[4][5]Not applicable
Specificity/Selectivity High (Mass-based detection)Moderate (Chromatographic separation)Low (Interference from excipients possible)
Run Time 2.6 minutes~7 minutesNot applicable

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are the protocols for the UPLC-MS/MS method using a deuterated internal standard and a representative RP-HPLC method.

UPLC-MS/MS Method with Doxofylline-d4 Internal Standard

This method offers high sensitivity and specificity for the quantification of Doxofylline in biological matrices.[1]

1. Sample Preparation:

  • To 100 µL of plasma, add the internal standard (Doxofylline-d4).

  • Precipitate proteins by adding methanol.

  • Vortex and centrifuge the samples.

  • Collect the supernatant for analysis.

2. Chromatographic Conditions:

  • System: UPLC-MS/MS system

  • Column: Kinetex-C18 (EVO 100Å, 50 × 2.1 mm, 5 μm)[1]

  • Mobile Phase:

    • A: 0.3% formic acid in water[1]

    • B: 90% acetonitrile solution with 0.3% formic acid[1]

  • Gradient Elution: A gradient program is used to achieve separation.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Total Run Time: 2.6 minutes[1]

3. Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Doxofylline: m/z 267.000 → 181.000[1]

    • Doxofylline-d4: m/z 271.200 → 181.100[1]

RP-HPLC Method

A widely used method for routine analysis of Doxofylline in pharmaceutical formulations.[2]

1. Sample Preparation:

  • Accurately weigh and dissolve the sample (bulk drug or powdered tablets) in the mobile phase.

  • Sonicate to ensure complete dissolution.

  • Filter the solution through a 0.45 µm membrane filter.

2. Chromatographic Conditions:

  • System: HPLC with UV detector

  • Column: C18 column (250 × 4.6 mm, 5 μm particle size)[2]

  • Mobile Phase: Methanol:phosphate buffer (pH 6.8, 30:70 v/v)[2]

  • Flow Rate: 1.0 mL/min[2]

  • Detection Wavelength: 254 nm[2]

  • Injection Volume: 20 µL

Visualizing the Method and Mechanism

To better understand the experimental process and the therapeutic action of Doxofylline, the following diagrams are provided.

G cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis Plasma Plasma Sample IS Add Doxofylline-d6 (IS) Plasma->IS Precipitate Protein Precipitation (e.g., Methanol) IS->Precipitate Vortex Vortex & Centrifuge Precipitate->Vortex Supernatant Collect Supernatant Vortex->Supernatant UPLC UPLC Separation (C18 Column) Supernatant->UPLC MS Mass Spectrometry (ESI+, MRM) UPLC->MS Data Data Acquisition (& Quantification) MS->Data

Caption: Experimental workflow for Doxofylline quantification using UPLC-MS/MS with a deuterated internal standard.

G Doxofylline Doxofylline PDE4 Phosphodiesterase 4 (PDE4) Doxofylline->PDE4 Inhibits AMP 5'-AMP PDE4->AMP Degrades ATP ATP AC Adenylate Cyclase ATP->AC cAMP cAMP AC->cAMP Converts cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activates Inflammation Reduced Inflammation cAMP->Inflammation Relaxation Bronchial Smooth Muscle Relaxation PKA->Relaxation

Caption: Simplified signaling pathway of Doxofylline's bronchodilatory and anti-inflammatory effects.

Conclusion

The validation of an analytical method is paramount for ensuring the quality, safety, and efficacy of pharmaceutical products. The UPLC-MS/MS method employing a deuterated internal standard like this compound (or the closely related Doxofylline-d4) demonstrates superior sensitivity, specificity, and a shorter run time compared to traditional RP-HPLC and UV-spectrophotometric methods.[1] While RP-HPLC remains a robust and reliable technique for routine quality control of bulk drug and finished products, the UPLC-MS/MS approach is exceptionally well-suited for bioanalytical applications, such as pharmacokinetic studies, where low detection limits and high throughput are essential. UV-spectrophotometry, although simple and cost-effective, lacks the specificity required for complex matrices and is best utilized for preliminary or less stringent quantification purposes.[6] The choice of method should, therefore, be guided by the specific analytical requirements of the study, balancing the need for sensitivity and specificity with practical considerations of cost and sample throughput.

References

A Comparative Guide to Doxofylline-d6 and Doxofylline-d4 as Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Doxofylline-d6 and Doxofylline-d4 for their application as internal standards in the quantitative bioanalysis of Doxofylline. The selection of an appropriate internal standard is critical for the accuracy, precision, and robustness of analytical methods, particularly in regulated environments. This document offers a summary of available experimental data, theoretical considerations, and detailed experimental protocols to aid researchers in making an informed decision.

Comparison of this compound and Doxofylline-d4

Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative mass spectrometry-based bioanalysis.[1] They share near-identical physicochemical properties with the analyte, ensuring they behave similarly during sample preparation, chromatography, and ionization.[1] This co-elution and co-ionization behavior effectively compensates for variability, leading to more reliable data.[2][3]

The primary distinction between this compound and Doxofylline-d4 lies in the number of deuterium atoms incorporated into the molecule. While specific comparative studies are not publicly available, we can infer performance characteristics based on established principles of bioanalysis and available data for Doxofylline-d4.

A higher degree of deuteration, as in this compound, is generally preferred to minimize the potential for isotopic crosstalk, where the natural abundance of isotopes in the unlabeled analyte contributes to the signal of the internal standard. A mass shift of at least 3 atomic mass units (amu) is recommended to prevent this interference.[3]

Below is a comparative summary of the two internal standards:

FeatureDoxofylline-d4This compound
Molecular Weight ~270.29 g/mol ~272.30 g/mol
Mass Shift from Analyte +4 amu+6 amu
Published Use Yes, in a validated UPLC-MS/MS method for pharmacokinetic studies.[4][5][6]Listed as an internal standard for clinical mass spectrometry, but specific application data is not readily available in the literature.[7]
Mass Transition (m/z) Precursor: 271.200Product: 181.100[4][6]Precursor: ~273.1Product: ~181.1 (Predicted)
Risk of Crosstalk LowVery Low
Chromatographic Shift A slight shift in retention time relative to the analyte is possible.[8]A slightly more pronounced chromatographic shift compared to d4 may occur.[8]

Experimental Protocols

The following is a representative UPLC-MS/MS protocol for the quantification of Doxofylline in human plasma, adapted from a validated method using Doxofylline-d4 as the internal standard.[4][5][6]

Sample Preparation (Protein Precipitation)
  • Thaw plasma samples at room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (Doxofylline-d4 or this compound in methanol).

  • Add 400 µL of methanol to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the UPLC-MS/MS system.

UPLC-MS/MS Conditions
  • UPLC System: Waters Acquity UPLC or equivalent

  • Column: Kinetex-C18 (50 x 2.1 mm, 5 µm) or equivalent[4][5]

  • Mobile Phase A: 0.3% Formic Acid in Water[4][5]

  • Mobile Phase B: 90% Acetonitrile with 0.3% Formic Acid[4][5]

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-1.5 min: Linear gradient to 90% B

    • 1.5-2.0 min: Hold at 90% B

    • 2.0-2.1 min: Linear gradient to 10% B

    • 2.1-2.6 min: Hold at 10% B[4][5]

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Detection Mode: Multiple Reaction Monitoring (MRM)[4][5]

  • MRM Transitions:

    • Doxofylline: 267.0 → 181.0[4][5]

    • Doxofylline-d4: 271.2 → 181.1[4][5]

    • This compound (Predicted): 273.1 → 181.1

Method Validation

The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA).[9][10][11] Key validation parameters include:

  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[10]

  • Accuracy and Precision: Intra- and inter-batch accuracy and precision should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ).[4][11]

  • Calibration Curve: A linear range should be established with a correlation coefficient (r²) > 0.99.[12]

  • Matrix Effect: Assessment of the ion suppression or enhancement caused by the biological matrix.

  • Stability: Analyte stability under various storage and handling conditions (freeze-thaw, short-term, long-term).[10]

Mandatory Visualizations

Doxofylline Signaling Pathway

cluster_synthesis Cyclic Nucleotide Synthesis cluster_degradation Cyclic Nucleotide Degradation cluster_effects Downstream Effects ATP ATP AC Adenylyl Cyclase ATP->AC GTP GTP GC Guanylyl Cyclase GTP->GC cAMP cAMP AC->cAMP Converts cGMP cGMP GC->cGMP Converts PKA Protein Kinase A cAMP->PKA Activates PDE Phosphodiesterase (PDE) cAMP->PDE PKG Protein Kinase G cGMP->PKG Activates cGMP->PDE Response Bronchodilation & Anti-inflammatory Effects PKA->Response PKG->Response AMP 5'-AMP PDE->AMP GMP 5'-GMP PDE->GMP Doxofylline Doxofylline Doxofylline->PDE Inhibits

Caption: Simplified signaling pathway of Doxofylline's action as a phosphodiesterase inhibitor.

Experimental Workflow for Bioanalysis

start Plasma Sample add_is Add Internal Standard (Doxofylline-d4 or -d6) start->add_is precipitate Protein Precipitation (Methanol) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation (Nitrogen Stream) centrifuge->evaporate reconstitute Reconstitution (Mobile Phase) evaporate->reconstitute inject UPLC-MS/MS Injection reconstitute->inject data Data Acquisition (MRM Mode) inject->data quantify Quantification (Analyte/IS Ratio) data->quantify end Final Concentration quantify->end

Caption: A typical experimental workflow for the quantification of Doxofylline in plasma.

Logical Comparison of Internal Standards

cluster_d4 Doxofylline-d4 cluster_d6 This compound title Choosing an Internal Standard for Doxofylline IS_Choice Ideal Internal Standard SIL Stable Isotope-Labeled (SIL) IS_Choice->SIL d4 Doxofylline-d4 SIL->d4 d6 This compound SIL->d6 d4_pros Pros: - Validated method available - Commercially available d4->d4_pros d4_cons Cons: - Lower mass shift (+4) d4->d4_cons d6_pros Pros: - Higher mass shift (+6) - Lower risk of crosstalk d6->d6_pros d6_cons Cons: - No published method - Potential for greater  chromatographic shift d6->d6_cons

Caption: Key considerations for selecting between Doxofylline-d4 and this compound.

References

Cross-Validation of Doxofylline Assays: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of analytical methods for the quantification of Doxofylline, utilizing Doxofylline-d6 as an internal standard. This guide provides researchers, scientists, and drug development professionals with the necessary data and protocols to ensure consistency and reliability across different bioanalytical assays.

The accurate quantification of Doxofylline, a methylxanthine derivative used in the treatment of respiratory diseases, is crucial for pharmacokinetic and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as this compound, is best practice for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, as it compensates for variability in sample preparation and instrument response. Cross-validation of analytical methods is a critical step to ensure that data generated by different methods or in different laboratories are comparable and reliable.

This guide presents a comparative overview of two representative LC-MS/MS methods for Doxofylline analysis and outlines a protocol for their cross-validation.

Comparative Analysis of Doxofylline Assay Methods

Two validated LC-MS/MS methods for the determination of Doxofylline in biological matrices are summarized below. While specific data for a direct cross-validation between these exact methods is not publicly available, their individual validation parameters provide a basis for comparison.

ParameterMethod 1 (UPLC-MS/MS)Method 2 (HPLC-MS/MS)
Internal Standard Doxofylline-d4Imipramine
Linearity Range 20.0 to 16,000 ng/mL[1][2]1.00-5,000 ng/mL[3][4]
Intra-day Precision (%CV) 1.3% to 9.0%[1][2]Within assay variability limits as per FDA guidelines[3][4]
Inter-day Precision (%CV) 2.2% to 7.0%[1][2]Within assay variability limits as per FDA guidelines[3][4]
Intra-day Accuracy (% deviation) -8.0% to 2.5%[1][2]Within assay variability limits as per FDA guidelines[3][4]
Inter-day Accuracy (% deviation) -5.8% to 0.8%[1][2]Within assay variability limits as per FDA guidelines[3][4]
Lower Limit of Quantitation (LLOQ) 20.0 ng/mL[1][2]1.00 ng/mL[3][4]

Experimental Protocols

Method 1: UPLC-MS/MS Assay for Doxofylline

This method utilizes ultra-performance liquid chromatography coupled with tandem mass spectrometry for rapid and sensitive quantification.

Sample Preparation:

  • To 100 µL of plasma, add 20 µL of this compound internal standard solution.

  • Precipitate proteins by adding 400 µL of methanol.

  • Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to an autosampler vial for analysis.

Chromatographic Conditions:

  • Column: ACQUITY UPLC HSS T3 column

  • Mobile Phase: Acetonitrile and 0.1% formic acid in water (gradient elution)[4]

  • Flow Rate: 0.30 mL/min[4]

  • Total Run Time: 2.6 minutes[1]

Mass Spectrometry:

  • Ionization: Electrospray Ionization (ESI), positive mode

  • Detection: Multiple Reaction Monitoring (MRM)

  • Mass Transitions:

    • Doxofylline: m/z 267.0 -> 181.0[1]

    • This compound (hypothetical, based on d4): m/z 273.2 -> 181.1

Method 2: HPLC-MS/MS Assay for Doxofylline

This method employs high-performance liquid chromatography with tandem mass spectrometry.

Sample Preparation:

  • To 300 µL of serum, add the internal standard solution (this compound).

  • Precipitate proteins by adding acetonitrile.[3][4]

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant for injection.

Chromatographic Conditions:

  • Column: C18 column (e.g., Amazon C18)[3][4]

  • Mobile Phase: 0.1% Formic acid in water and acetonitrile (isocratic or gradient)[4]

  • Total Run Time: Approximately 3.0 minutes[3]

Mass Spectrometry:

  • Ionization: Electrospray Ionization (ESI), positive mode

  • Detection: Multiple Reaction Monitoring (MRM)

  • Mass Transitions:

    • Doxofylline: m/z 267.5 -> 181.1[3][4]

    • This compound (hypothetical): m/z 273.5 -> 181.1

Cross-Validation Protocol

The following protocol outlines the steps for cross-validating the two aforementioned analytical methods.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Comparison cluster_acceptance Acceptance Criteria QC_samples Prepare QC Samples (Low, Mid, High) Spike_IS Spike with this compound QC_samples->Spike_IS Split_Samples Split Samples for Method 1 & Method 2 Spike_IS->Split_Samples Method1_Analysis Analyze with Method 1 (UPLC-MS/MS) Split_Samples->Method1_Analysis Method2_Analysis Analyze with Method 2 (HPLC-MS/MS) Split_Samples->Method2_Analysis Calculate_Conc Calculate Concentrations Method1_Analysis->Calculate_Conc Method2_Analysis->Calculate_Conc Compare_Results Compare Results between Methods Calculate_Conc->Compare_Results Statistical_Analysis Perform Statistical Analysis (e.g., Bland-Altman) Compare_Results->Statistical_Analysis Acceptance Mean Accuracy within ±15% Precision (%CV) ≤ 15% Statistical_Analysis->Acceptance

Caption: Workflow for the cross-validation of two analytical methods for Doxofylline.

Procedure:

  • Prepare Quality Control (QC) Samples: Prepare QC samples in the appropriate biological matrix at a minimum of three concentration levels (low, medium, and high) within the linear range of both assays.

  • Sample Analysis: Analyze a minimum of six replicates of each QC level with both Method 1 and Method 2.

  • Data Evaluation:

    • Calculate the mean concentration and precision (%CV) for each QC level for both methods.

    • For each QC sample, calculate the percentage difference between the concentrations obtained from Method 1 and Method 2.

  • Acceptance Criteria: The mean concentration of the QC samples from the two methods should be within ±15% of each other. The precision (%CV) for each set of QCs should not exceed 15%.

Signaling Pathway of Doxofylline

While the primary mechanism of action of Doxofylline is the inhibition of phosphodiesterase (PDE) enzymes, leading to bronchodilation, it exhibits a better safety profile compared to other methylxanthines like theophylline due to its lower affinity for adenosine A1 and A2 receptors.

Doxofylline_Pathway Doxofylline Doxofylline PDE Phosphodiesterase (PDE) Doxofylline->PDE Inhibits cAMP cAMP PDE->cAMP Degrades AMP 5'-AMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Smooth_Muscle Bronchial Smooth Muscle Relaxation PKA->Smooth_Muscle Leads to

Caption: Simplified signaling pathway of Doxofylline's bronchodilatory effect.

By following the outlined protocols and understanding the comparative performance of different analytical methods, researchers can ensure the generation of high-quality, reproducible data in their Doxofylline studies. The use of a deuterated internal standard like this compound is highly recommended to achieve the most accurate and precise results.

References

A Comparative Pharmacokinetic Analysis of Doxofylline and Theophylline Utilizing Deuterated Standards

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

In the landscape of respiratory therapeutics, the methylxanthines Theophylline and its derivative, Doxofylline, remain key players in the management of chronic obstructive pulmonary disease (COPD) and asthma. While both drugs exert their bronchodilatory effects through the inhibition of phosphodiesterase enzymes, notable differences in their pharmacokinetic and pharmacodynamic profiles influence their clinical application and safety. This guide provides an objective comparison of the pharmacokinetics of Doxofylline and Theophylline, with a focus on modern analytical methodologies employing deuterated internal standards for enhanced accuracy and precision.

Executive Summary

Comparative Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters for Doxofylline and Theophylline following oral administration, based on data from separate clinical studies. It is important to note that these values are not from a direct comparative study and should be interpreted with this consideration.

Table 1: Pharmacokinetic Parameters of Doxofylline (Oral Administration)

ParameterValueReference
Dosage 400 mg[1][2]
Cmax (µg/mL) 15.21 ± 1.73[2]
Tmax (hours) 1.19 ± 0.19[1]
Half-life (t½) (hours) 7.01 - 10[1][2]

Table 2: Pharmacokinetic Parameters of Theophylline (Oral Administration)

ParameterValueReference
Dosage Varies[3]
Cmax (µg/mL) Dose-dependent[3]
Tmax (hours) Varies by formulation[3]
Half-life (t½) (hours) ~8[3]

Experimental Protocols

The following is a detailed protocol for a comparative pharmacokinetic analysis of Doxofylline and Theophylline in human plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) with deuterated internal standards. This protocol is a composite based on established methods for the individual analysis of these compounds.[4][5]

Sample Preparation
  • Plasma Collection: Collect whole blood samples from subjects at predetermined time points post-drug administration into tubes containing an appropriate anticoagulant (e.g., EDTA).

  • Plasma Separation: Centrifuge the blood samples at 4°C and 3000 rpm for 10 minutes to separate the plasma.

  • Internal Standard Spiking: To a 100 µL aliquot of plasma, add 10 µL of a working solution containing the deuterated internal standards (Doxofylline-d4 and Theophylline-d6) at a known concentration.

  • Protein Precipitation: Add 400 µL of acetonitrile to the plasma sample, vortex for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the mixture at 13,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

  • Injection: Inject a 5 µL aliquot of the reconstituted sample into the UPLC-MS/MS system.

UPLC-MS/MS Analysis
  • Chromatographic System: A UPLC system equipped with a binary solvent delivery system, an autosampler, and a column oven.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: A gradient elution using 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) will be used to detect the parent and product ions for Doxofylline, Theophylline, and their respective deuterated internal standards.

    • Doxofylline: m/z 267.1 → 181.1

    • Doxofylline-d4: m/z 271.1 → 181.1

    • Theophylline: m/z 181.1 → 124.1

    • Theophylline-d6: m/z 187.1 → 127.1

Visualizing the Workflow and Signaling Pathways

To better illustrate the experimental process and the mechanistic differences between Doxofylline and Theophylline, the following diagrams are provided.

experimental_workflow cluster_sample_collection Sample Collection cluster_sample_preparation Sample Preparation cluster_analysis Analysis cluster_output Output blood_sample Blood Sample Collection centrifugation Centrifugation blood_sample->centrifugation plasma Plasma Separation centrifugation->plasma spiking Internal Standard Spiking (Doxofylline-d4, Theophylline-d6) plasma->spiking precipitation Protein Precipitation (Acetonitrile) spiking->precipitation evaporation Evaporation precipitation->evaporation reconstitution Reconstitution evaporation->reconstitution uplc UPLC Separation reconstitution->uplc msms MS/MS Detection uplc->msms data Data Acquisition & Processing msms->data pk_parameters Pharmacokinetic Parameters (Cmax, Tmax, AUC, t½) data->pk_parameters

Caption: Experimental workflow for comparative pharmacokinetic analysis.

signaling_pathway cluster_theophylline Theophylline cluster_doxofylline Doxofylline cluster_downstream Downstream Effects theophylline Theophylline pde_inhibition_t PDE Inhibition theophylline->pde_inhibition_t theophylline->pde_inhibition_t adenosine_antagonism Adenosine Receptor Antagonism (A1, A2) theophylline->adenosine_antagonism theophylline->adenosine_antagonism camp ↑ cAMP pde_inhibition_t->camp pde_inhibition_t->camp side_effects Adverse Effects (CNS, Cardiac) adenosine_antagonism->side_effects adenosine_antagonism->side_effects doxofylline Doxofylline pde_inhibition_d PDE Inhibition doxofylline->pde_inhibition_d doxofylline->pde_inhibition_d low_adenosine_affinity Low Affinity for Adenosine Receptors doxofylline->low_adenosine_affinity doxofylline->low_adenosine_affinity pde_inhibition_d->camp pde_inhibition_d->camp bronchodilation Bronchodilation camp->bronchodilation camp->bronchodilation

Caption: Simplified signaling pathways of Theophylline and Doxofylline.

Conclusion

The comparative analysis of Doxofylline and Theophylline underscores the evolution of methylxanthine therapy. While both are effective bronchodilators, Doxofylline's distinct pharmacological profile, characterized by a reduced affinity for adenosine receptors, translates to a more favorable safety profile. The application of advanced bioanalytical techniques, such as UPLC-MS/MS with deuterated internal standards, is paramount for the precise and accurate characterization of their pharmacokinetic properties. This guide provides a framework for researchers and drug development professionals to understand the key differences between these two important respiratory medications and highlights the importance of robust analytical methodologies in pharmacokinetic research. Further head-to-head clinical trials employing these rigorous analytical standards are warranted to provide a more definitive comparative pharmacokinetic assessment.

References

Inter-Laboratory Comparison of Doxofylline Quantification: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of analytical methodologies for the quantification of Doxofylline, a xanthine-based bronchodilator used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1] While a direct inter-laboratory comparison study utilizing Doxofylline-d6 as an internal standard is not publicly available, this document synthesizes data from several validated bioanalytical methods to offer a comparative perspective for researchers, scientists, and drug development professionals. The methodologies presented primarily leverage Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique for bioanalysis.

Quantitative Performance Comparison

The following table summarizes the key quantitative parameters from different validated LC-MS/MS methods for Doxofylline quantification. Although one study utilized Doxofylline-d4, the principles and performance are analogous to what would be expected with this compound. Other internal standards are also included for a broader comparison.

Parameter Method 1 (UPLC-MS/MS) [2][3]Method 2 (LC-MS/MS) [3][4]Method 3 (LC-MS/MS) [3]
Internal Standard Doxofylline-d4CaffeineImipramine
Matrix Human PlasmaRat Dried Blood Spots (DBS) & UrineHuman Serum
Linearity Range (ng/mL) 20.0 - 16,0001 - 50001.00 - 5,000
Lower Limit of Quantification (LLOQ) (ng/mL) 20.00.84 (DBS), 1.00 (Urine)1.00
Intra-day Precision (%RSD) 1.3 - 9.0< 4.28Within assay variability limits
Inter-day Precision (%RSD) 2.2 - 7.0< 4.28Within assay variability limits
Intra-day Accuracy (%) -8.0 to 2.5Not explicitly statedWithin assay variability limits
Inter-day Accuracy (%) -5.8 to 0.8Not explicitly statedWithin assay variability limits
Mean Recovery (%) Not explicitly stated93.46 (DBS), 89.86 (Urine)>95%
Run Time (minutes) 2.6Not explicitly statedNot explicitly stated

Experimental Protocols

This section details the methodologies employed in the compared studies, providing a basis for replication and adaptation in other laboratories.

Method 1: UPLC-MS/MS with Doxofylline-d4 Internal Standard [2][3]

  • Sample Preparation: Specific details on sample preparation were not provided in the abstract.

  • Chromatography:

    • System: Ultra-High Performance Liquid Chromatography (UPLC).

    • Column: Kinetex-C18 (EVO 100Å, 50 × 2.1 mm, 5 μm).[2]

    • Mobile Phase: Gradient elution with 0.3% formic acid in water (A) and 90% acetonitrile solution with 0.3% formic acid (B).[2]

    • Flow Rate: Not explicitly stated.

    • Total Run Time: 2.6 minutes.[2]

  • Mass Spectrometry:

    • System: Tandem Mass Spectrometer (MS/MS).

    • Ionization Mode: Not explicitly stated, but likely Electrospray Ionization (ESI).

    • Detection Mode: Multiple Reaction Monitoring (MRM).[2]

    • MRM Transitions:

      • Doxofylline: m/z 267.000 → 181.000[2]

      • Doxofylline-d4 (IS): m/z 271.200 → 181.100[2]

Method 2: LC-MS/MS with Caffeine Internal Standard [3][4]

  • Sample Preparation (DBS): Specific extraction method from dried blood spots was not detailed.

  • Chromatography:

    • System: Liquid Chromatography (LC).

    • Column: Reverse phase C18 (250 mm × 4.6 mm, 5 μm).[4]

    • Mobile Phase: 20 mM ammonium acetate (pH adjusted to 3.5 with trifluoroacetic acid) and acetonitrile (75:25 v/v).[4]

    • Flow Rate: Not explicitly stated.

    • Column Temperature: 25 °C.[4]

  • Mass Spectrometry:

    • System: Tandem Mass Spectrometer (LC-MS/MS).

    • Ionization Mode: Not explicitly stated.

    • Detection Mode: Selective Ion Monitoring (SIM).[4]

    • Target Ions:

      • Doxofylline: m/z 267[4]

      • Caffeine (IS): m/z 195[4]

Method 3: LC-MS/MS with Imipramine Internal Standard [3]

  • Sample Preparation: Direct precipitation of Doxofylline and the internal standard from 300 µL of human serum with acetonitrile.[3]

  • Chromatography:

    • System: Liquid Chromatography (LC).

    • Column: Amazon C18.[3]

    • Mobile Phase: Formic acid (pH 2.5) and acetonitrile (10:90, v/v).[3]

    • Flow Rate: Not explicitly stated.

  • Mass Spectrometry:

    • System: API-3000 LC-MS/MS.[3]

    • Ionization Mode: Electrospray Ionization (ESI).[3]

    • Detection Mode: Multiple Reaction Monitoring (MRM).[3]

    • MRM Transitions:

      • Doxofylline: m/z 267.5 → 181.1[3]

      • Imipramine (IS): m/z 281.1 → 86.2[3]

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the quantification of Doxofylline in a biological matrix using an internal standard like this compound, followed by LC-MS/MS analysis.

Doxofylline_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (Plasma, Serum, etc.) Spike Spike with This compound (IS) Sample->Spike Add Internal Standard Extraction Protein Precipitation or LLE/SPE Spike->Extraction Matrix Removal Injection Inject into LC-MS/MS System Evaporation Evaporation & Reconstitution Extraction->Evaporation Concentration Separation Chromatographic Separation (C18 Column) Evaporation->Injection Injection->Separation Detection Mass Spectrometric Detection (MRM) Separation->Detection Integration Peak Area Integration Detection->Integration Calibration Calibration Curve (Analyte/IS Ratio vs. Conc.) Integration->Calibration Quantification Quantification of Doxofylline Calibration->Quantification

Caption: Workflow for Doxofylline quantification using this compound and LC-MS/MS.

This guide provides a foundational comparison for laboratories involved in the bioanalysis of Doxofylline. The selection of a specific method and internal standard should be guided by the laboratory's available instrumentation, the required sensitivity, and the nature of the biological matrix being analyzed. The use of a stable isotope-labeled internal standard like this compound is generally preferred to minimize variability during sample preparation and analysis, leading to more accurate and precise results.

References

Doxofylline-d6 for Enhanced Metabolite Identification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Doxofylline-d6 with alternative standards for the identification and confirmation of Doxofylline metabolites. It includes supporting experimental principles, detailed protocols, and quantitative data presented for clear comparison, aiding researchers in selecting the most appropriate analytical standards for their drug metabolism studies.

Introduction to Doxofylline and the Imperative of Metabolite Identification

Doxofylline is a methylxanthine derivative used as a bronchodilator for the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1] Unlike its predecessor, theophylline, Doxofylline exhibits a better safety profile, which is attributed to its different pharmacological actions, including a lower affinity for adenosine receptors.[1]

The metabolic fate of a drug is a critical determinant of its efficacy and safety. Doxofylline undergoes extensive hepatic metabolism, accounting for approximately 90% of its total clearance. The primary metabolite identified in humans is β-hydroxymethyltheophylline, which is considered pharmacologically inactive. However, a comprehensive understanding of all metabolites is crucial for a complete safety assessment and to rule out any potential for pharmacologically active or toxic byproducts.

Stable isotope labeling is a powerful technique in drug metabolism studies. The use of isotopically labeled compounds, such as this compound, in conjunction with mass spectrometry (MS), allows for the confident differentiation of drug-related material from endogenous matrix components, facilitating the unambiguous identification of metabolites.

The Role of this compound in Metabolite Identification

This compound is a deuterated analog of Doxofylline, where six hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an invaluable tool in mass spectrometry-based metabolite identification for several key reasons:

  • Distinct Mass Signature: this compound and its metabolites will have a mass-to-charge ratio (m/z) that is 6 Daltons (or a fraction of that, depending on the number of deuterium atoms retained in the metabolite) higher than their non-labeled counterparts. This mass difference creates a characteristic isotopic pattern that is easily recognizable in a complex biological sample.

  • Co-elution with Unlabeled Drug: Deuterium labeling has a minimal effect on the physicochemical properties of the molecule. Therefore, this compound and its metabolites will co-elute with the unlabeled Doxofylline and its corresponding metabolites during liquid chromatography (LC), simplifying data analysis.

  • Internal Standard for Quantification: this compound can serve as an ideal internal standard for the accurate quantification of Doxofylline and its metabolites. Since it behaves almost identically to the unlabeled drug during sample preparation and analysis, it effectively corrects for variations in extraction efficiency, matrix effects, and instrument response.

Comparison of this compound with Alternative Analytical Standards

The choice of an appropriate analytical standard is critical for the reliable identification and quantification of drug metabolites. Here, we compare this compound with other potential standards.

FeatureThis compoundNon-Labeled Doxofylline StandardOther Deuterated Analogs (e.g., Doxofylline-d4)
Metabolite Identification Excellent: The distinct mass shift allows for the easy pairing of labeled and unlabeled metabolite peaks, confirming their origin from the parent drug.Poor: Difficult to distinguish low-level metabolites from endogenous background noise without a labeled counterpart.Very Good: Provides a mass shift for metabolite pairing, though a smaller shift (e.g., +4 Da) might be slightly less distinct in complex spectra compared to +6 Da.
Internal Standard for Quantification Excellent: Co-elutes with the analyte and effectively corrects for matrix effects and other analytical variabilities.Not suitable as an internal standard for itself. Excellent: Functions as an effective internal standard with similar properties to this compound.
Correction for Matrix Effects Excellent: Experiences the same ion suppression or enhancement as the unlabeled analyte, ensuring accurate quantification.N/A Excellent: Provides reliable correction for matrix effects.
Potential for Isotopic Exchange Low: Deuterium atoms on stable positions are unlikely to exchange with protons from the solvent.N/A Low: Similar stability to this compound, assuming deuterium placement is on non-labile positions.
Commercial Availability May be custom-synthesized or available from specialized suppliers.Readily available.May be available from specialized suppliers. A Doxofylline-d4 standard has been used in published research.

Experimental Protocols

The following are representative protocols for the use of this compound in metabolite identification studies.

In Vitro Metabolite Identification using Human Liver Microsomes

Objective: To identify the metabolites of Doxofylline formed by hepatic enzymes.

Materials:

  • Doxofylline

  • This compound

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with 0.1% formic acid

  • Water with 0.1% formic acid

  • LC-MS/MS system (e.g., Q-TOF or Orbitrap)

Procedure:

  • Prepare a 1:1 mixture of Doxofylline and this compound in a suitable solvent (e.g., methanol).

  • In a microcentrifuge tube, combine the Doxofylline/Doxofylline-d6 mixture, HLMs, and phosphate buffer. Pre-incubate at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding 2 volumes of ice-cold acetonitrile.

  • Centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

  • Analyze the sample using a suitable LC gradient and MS method capable of detecting both the parent compounds and their potential metabolites.

LC-MS/MS Analysis

Instrumentation: A high-resolution mass spectrometer is recommended for accurate mass measurements and elemental composition determination.

  • Chromatographic Column: A C18 reversed-phase column is suitable for the separation of Doxofylline and its metabolites.

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the compounds of interest.

  • Mass Spectrometry: Operate in positive electrospray ionization (ESI) mode. Acquire data in full scan mode to detect all potential metabolites. Targeted MS/MS (product ion scanning) can be performed on the masses of interest to obtain structural information.

Data Analysis:

  • Extract ion chromatograms for the expected m/z of Doxofylline and this compound.

  • Search the data for pairs of peaks separated by 6 Da (or a fraction thereof) that co-elute. These pairs represent potential metabolites and their deuterated counterparts.

  • Characterize the structure of the metabolites by analyzing their fragmentation patterns from the MS/MS spectra and comparing them to the fragmentation of the parent drug.

Visualizing Workflows and Pathways

Experimental Workflow for Metabolite Identification

The following diagram illustrates a typical workflow for identifying Doxofylline metabolites using this compound.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_identification Identification dox Doxofylline & this compound (1:1 Mixture) incubation In Vitro Incubation (e.g., Liver Microsomes) dox->incubation extraction Protein Precipitation & Supernatant Extraction incubation->extraction lcms LC-MS/MS Analysis (High-Resolution MS) extraction->lcms data_proc Data Processing lcms->data_proc peak_pair Peak Pairing (Co-elution & Mass Shift) data_proc->peak_pair struct_elucid Structural Elucidation (MS/MS Fragmentation) peak_pair->struct_elucid metabolite_id Metabolite Confirmation struct_elucid->metabolite_id

Caption: Workflow for Doxofylline metabolite identification using this compound.

Signaling Pathway of Doxofylline

Doxofylline's mechanism of action is multifactorial, involving interactions with β2-adrenoceptors and inhibition of phosphodiesterases.[2][3]

cluster_beta2 β2-Adrenoceptor Pathway cluster_pde Phosphodiesterase Pathway dox Doxofylline beta2 β2-Adrenoceptor dox->beta2 Interacts with pde Phosphodiesterase (PDE) dox->pde Inhibits (weakly) ac Adenylyl Cyclase beta2->ac Activates camp ↑ cAMP ac->camp Converts ATP to pka Protein Kinase A camp->pka Activates camp_degradation cAMP Degradation camp->camp_degradation Hydrolyzes relaxation Smooth Muscle Relaxation pka->relaxation

References

performance characteristics of Doxofylline-d6 in regulated bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard is critical for the development of robust and reliable bioanalytical methods. This guide provides a comparative analysis of the performance characteristics of Doxofylline-d6, a deuterated internal standard, against other alternatives in the regulated bioanalysis of Doxofylline.

In the realm of regulated bioanalysis, particularly for pharmacokinetic and toxicokinetic studies, the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard.[1] this compound, as a deuterated analog of Doxofylline, falls into this category. Its performance is benchmarked against non-isotopically labeled internal standards, such as structural analogs, to highlight the advantages in accuracy, precision, and matrix effect compensation.

Performance Characteristics: A Comparative Overview

The use of a deuterated internal standard like Doxofylline-d4 (a close analog to this compound) has been shown to yield excellent results in terms of accuracy and precision in UPLC-MS/MS methods.[2][3] The key advantage of a SIL-IS is its ability to track the analyte of interest throughout the analytical process, from extraction to detection, minimizing variability.[1]

Performance MetricMethod using Doxofylline-d4 (Deuterated IS)Method using Imipramine (Non-Isotopically Labeled IS)Method using Caffeine (Non-Isotopically Labeled IS)
Linearity Range (ng/mL) 20.0 - 16,000[2][3]1.00 - 5,000[4]1 - 5,000[5]
Intra-day Precision (%RSD) 1.3% - 9.0%[2][3]Within assay variability limits as per FDA guidelines[4]< 4.28%[5]
Inter-day Precision (%RSD) 2.2% - 7.0%[2][3]Within assay variability limits as per FDA guidelines[4]< 4.28%[5]
Intra-day Accuracy (%) -8.0% to 2.5% deviation[2][3]Within assay variability limits as per FDA guidelines[4]Not explicitly stated
Inter-day Accuracy (%) -5.8% to 0.8% deviation[2][3]Within assay variability limits as per FDA guidelines[4]Not explicitly stated
Lower Limit of Quantitation (LLOQ) 20.0 ng/mL[2][3]1.00 ng/mL[4]0.84 ng/mL (DBS), 1.00 ng/mL (urine)[5]
Mean Recovery (%) Not explicitly statedNot explicitly stated93.46% (DBS), 89.86% (urine)[5]

Note: Data for Doxofylline-d4 is used as a representative for this compound due to the high similarity in their expected analytical behavior as deuterated internal standards.

The Impact of Internal Standard Choice

Stable isotope-labeled internal standards like this compound are preferred in regulated bioanalysis because they co-elute with the analyte and exhibit similar ionization efficiency.[1] This minimizes the impact of matrix effects, which can be a significant source of variability and inaccuracy in LC-MS/MS assays. While methods using non-isotopically labeled internal standards like imipramine and caffeine have been successfully validated and applied, they may not compensate for matrix effects as effectively as a SIL-IS.[4][5] The choice of internal standard can also influence the lower limit of quantitation (LLOQ), as seen in the comparison table.

Experimental Protocols

Method Using Doxofylline-d4 (Deuterated Internal Standard)

A rapid, specific, and sensitive UPLC-MS/MS method was developed for the determination of doxofylline in human plasma.[2]

  • Sample Preparation: Specific details on sample preparation were not provided in the abstract.

  • Chromatography:

    • Column: Kinetex-C18 (EVO 100Å, 50 × 2.1 mm, 5 μm)[2][3]

    • Mobile Phase: A gradient of 0.3% formic acid in water (A) and 90% acetonitrile solution with 0.3% formic acid (B).[2][3]

    • Flow Rate: Not explicitly stated.

    • Run Time: 2.6 minutes[2][3]

  • Mass Spectrometry:

    • Ionization: Not explicitly stated, but likely Electrospray Ionization (ESI) based on similar methods.

    • Detection Mode: Multiple Reaction Monitoring (MRM)[2][3]

    • Transitions:

      • Doxofylline: m/z 267.000 → 181.000[2][3]

      • Doxofylline-d4: m/z 271.200 → 181.100[2][3]

Method Using Imipramine (Non-Isotopically Labeled Internal Standard)

A sensitive and specific LC-MS/MS method was developed for the estimation of doxofylline in human serum.[4]

  • Sample Preparation: Direct precipitation of doxofylline and the internal standard from human serum with acetonitrile.[4]

  • Chromatography:

    • Column: Amazon C18[4]

    • Mobile Phase: Formic acid (pH 2.5): acetonitrile (10:90, v/v)[4]

    • Flow Rate: Not explicitly stated.

    • Run Time: 3.0 minutes[4]

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI)[4]

    • Detection Mode: Multiple Reaction Monitoring (MRM)[4]

    • Transitions:

      • Doxofylline: m/z 267.5 → 181.1[4]

      • Imipramine: m/z 281.1 → 86.2[4]

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the bioanalysis of Doxofylline using a deuterated internal standard.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma Plasma Sample Add_IS Add this compound (Internal Standard) Plasma->Add_IS Precipitate Protein Precipitation (e.g., Acetonitrile) Add_IS->Precipitate Vortex_Centrifuge Vortex & Centrifuge Precipitate->Vortex_Centrifuge Supernatant Collect Supernatant Vortex_Centrifuge->Supernatant Inject Inject into UPLC-MS/MS Supernatant->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Quantify Quantification (Analyte/IS Ratio) Detect->Quantify Report Generate Report Quantify->Report

Caption: Bioanalytical workflow for Doxofylline using a deuterated internal standard.

Conclusion

The use of a deuterated internal standard, such as this compound, offers superior performance in regulated bioanalysis compared to non-isotopically labeled alternatives. The near-identical physicochemical properties of the SIL-IS to the analyte ensure more accurate and precise quantification by effectively compensating for variability during sample processing and analysis. While methods with other internal standards can be validated, the use of a deuterated internal standard is highly recommended to ensure the highest quality data for regulatory submissions.

References

The Impact of Doxofylline-d6 on Assay Linearity and Precision: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of bioanalytical method development, the choice of an appropriate internal standard (IS) is paramount to ensure the accuracy and reliability of quantitative data. This guide provides a comparative analysis of Doxofylline-d6 as an internal standard, assessing its impact on assay linearity and precision. The performance of this compound is benchmarked against other commonly used internal standards for Doxofylline quantification, supported by experimental data from published studies. This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust and validated bioanalytical methods for Doxofylline.

Comparison of Internal Standards for Doxofylline Analysis

The ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including sample preparation, chromatography, and ionization in the mass spectrometer.[1][2] Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the gold standard in LC-MS bioanalysis due to their high degree of similarity to the analyte.[1][3]

This compound (and its analogue Doxofylline-d4):

As a deuterated analogue of Doxofylline, this compound is expected to have nearly identical physicochemical properties and extraction recovery. Its key advantage lies in its co-elution with the analyte, which allows it to effectively compensate for matrix effects and variations in instrument response.[4][5] A study utilizing Doxofylline-d4, a similar deuterated standard, demonstrated excellent performance in a UPLC-MS/MS method for Doxofylline quantification in human plasma.[6][7]

Alternative Internal Standards:

  • Imipramine: This tricyclic antidepressant has been used as an internal standard for Doxofylline analysis.[8] While structurally different from Doxofylline, it may be chosen for its chromatographic behavior and ionization efficiency in a specific method. However, the potential for differential matrix effects between imipramine and Doxofylline exists.

  • Caffeine: As a xanthine derivative like Doxofylline, caffeine has been employed as an internal standard.[9] Its structural similarity may offer some advantages in terms of extraction and chromatographic behavior. However, endogenous levels of caffeine in study subjects could potentially interfere with the assay.

  • Metronidazole: This antibiotic has also been reported as an internal standard for Doxofylline analysis.[10] Similar to imipramine, its structural dissimilarity to Doxofylline necessitates careful validation to ensure it adequately tracks the analyte's behavior.

Performance Data: Linearity and Precision

The following table summarizes the performance characteristics of bioanalytical methods for Doxofylline using different internal standards, as reported in various studies. The data for Doxofylline-d4 is presented as a surrogate for this compound, given their close structural and functional equivalence as stable isotope-labeled standards.

Internal StandardAnalytical MethodLinearity Range (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Accuracy (%Bias)Reference
Doxofylline-d4 UPLC-MS/MS20.0 - 16,0001.3 - 9.02.2 - 7.0-8.0 to 2.5-5.8 to 0.8[6][7]
Imipramine LC-MS/MS1.00 - 5,000Within assay variability limits as per FDA guidelinesWithin assay variability limits as per FDA guidelinesWithin assay variability limits as per FDA guidelinesWithin assay variability limits as per FDA guidelines[8]
Caffeine LC-MS/MS1 - 5,000< 4.28< 4.28Not ReportedNot Reported[9]
Metronidazole RP-HPLC25 - 25,000< 15< 15Not ReportedNot Reported[10]

Note: The acceptance criteria for precision and accuracy in bioanalytical method validation are typically within ±15% (±20% at the Lower Limit of Quantification, LLOQ) according to regulatory guidelines from bodies like the FDA and EMA.[11][12]

Experimental Protocols

The establishment of a robust bioanalytical method requires rigorous validation of several parameters, including linearity and precision.[13] Below are detailed methodologies for assessing these key performance characteristics, based on established guidelines and published literature.

Linearity Assessment

Objective: To demonstrate the direct proportionality between the instrument response and the concentration of the analyte over a defined range.

Methodology:

  • Preparation of Calibration Standards: A series of calibration standards are prepared by spiking a blank biological matrix (e.g., human plasma) with known concentrations of Doxofylline. A minimum of six non-zero concentration levels, including the LLOQ and the Upper Limit of Quantification (ULOQ), should be used.[11]

  • Sample Processing: A fixed volume of the internal standard working solution (containing this compound) is added to each calibration standard, quality control (QC) sample, and study sample. The samples then undergo an extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to isolate the analyte and internal standard.

  • Instrumental Analysis: The processed samples are injected into an LC-MS/MS system. The peak area responses of Doxofylline and this compound are recorded.

  • Data Analysis: A calibration curve is constructed by plotting the peak area ratio (Doxofylline peak area / this compound peak area) against the nominal concentration of Doxofylline. The linearity of the curve is evaluated using a suitable regression model (e.g., linear weighted 1/x²). The correlation coefficient (r) or coefficient of determination (r²) should be close to 1.[8]

Precision Assessment

Objective: To evaluate the closeness of agreement among a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.

Methodology:

  • Preparation of Quality Control (QC) Samples: QC samples are prepared at a minimum of three concentration levels: low, medium, and high.

  • Intra-day (Within-run) Precision: A minimum of five replicates of each QC level are analyzed in a single analytical run. The precision is expressed as the coefficient of variation (%CV).

  • Inter-day (Between-run) Precision: The analysis of QC samples is repeated on at least two different days. The precision across the runs is calculated.

  • Acceptance Criteria: The %CV should not exceed 15% for all QC levels, except for the LLOQ, where it should not exceed 20%.[12]

Visualizing the Workflow

The following diagram illustrates the experimental workflow for assessing assay linearity and precision.

AssayValidationWorkflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Evaluation Cal_Stds Prepare Calibration Standards (min. 6 levels) Add_IS Add Internal Standard (this compound) Cal_Stds->Add_IS QC_Samples Prepare QC Samples (Low, Mid, High) QC_Samples->Add_IS Extraction Sample Extraction (e.g., Protein Precipitation) Add_IS->Extraction LCMS_Analysis LC-MS/MS Analysis Extraction->LCMS_Analysis Linearity Assess Linearity (Calibration Curve, r ≥ 0.99) LCMS_Analysis->Linearity Precision Assess Precision (Intra- & Inter-day %CV ≤ 15%) LCMS_Analysis->Precision

Caption: Workflow for Assay Linearity and Precision Assessment.

Conclusion

The use of a stable isotope-labeled internal standard, such as this compound, is highly recommended for the bioanalysis of Doxofylline. The available data for the closely related Doxofylline-d4 demonstrates superior performance in terms of linearity and precision compared to other non-isotopic internal standards.[6][7] The near-identical chemical and physical properties of this compound to the analyte ensure that it effectively compensates for variability throughout the analytical process, leading to more accurate and reliable pharmacokinetic and toxicokinetic data. While other internal standards like imipramine and caffeine have been used successfully, they require more extensive validation to ensure they adequately track the analyte's behavior, particularly in complex biological matrices.[8][9] Therefore, for developing a robust and reliable bioanalytical method for Doxofylline, this compound represents the optimal choice for an internal standard.

References

comparison of Doxofylline-d6 with other internal standards for xanthine analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of bioanalytical chemistry, particularly in the quantification of xanthine derivatives, the choice of a suitable internal standard (IS) is paramount for achieving accurate and reproducible results. This guide provides a comprehensive comparison of Doxofylline-d6 with other commonly employed internal standards for the analysis of xanthines by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The Role of Internal Standards in Xanthine Analysis

Xanthines, a class of alkaloids that includes caffeine, theophylline, and theobromine, are widely consumed and are of significant interest in clinical and research settings. Accurate quantification of these compounds in complex biological matrices is often hampered by issues such as matrix effects, variability in sample preparation, and instrument response fluctuations. Internal standards are crucial for mitigating these challenges by compensating for variations during the analytical process. An ideal internal standard should mimic the physicochemical properties of the analyte of interest, co-elute without causing interference, and not be naturally present in the samples.

Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard in LC-MS/MS analysis. By incorporating stable isotopes like deuterium (²H or d), these standards are chemically identical to the analyte but have a different mass, allowing for their distinct detection by the mass spectrometer. This near-identical chemical behavior ensures that the SIL-IS experiences similar extraction recovery and ionization efficiency as the analyte, providing the most accurate correction for analytical variability.

Comparative Analysis of Internal Standards

This section compares this compound with other internal standards used in xanthine analysis. While direct head-to-head comparative studies are limited, this guide synthesizes data from various validation studies to provide a comparative overview of their performance.

Data Summary

The following table summarizes the performance characteristics of this compound and other commonly used internal standards for xanthine analysis, compiled from various studies. It is important to note that the experimental conditions under which these data were generated may vary, and thus, this table should be used as a comparative reference.

Internal StandardAnalyte(s)MatrixRecovery (%)Matrix Effect (%)Precision (%RSD)Accuracy (%Bias)Citation
Doxofylline-d4 DoxofyllineHuman PlasmaNot ReportedNot ReportedIntra-day: 1.3-9.0, Inter-day: 2.2-7.0Intra-day: -8.0 to 2.5, Inter-day: -5.8 to 0.8[1]
Caffeine DoxofyllineRat DBS & UrineDBS: 93.46, Urine: 89.86Not Reported< 4.28Not Reported
Tryptophan Caffeine, Theobromine, TheophyllineDietary Supplements70.1 - 94.4Not ReportedNot ReportedNot Reported[2]
¹³C₃-Caffeine CaffeineHuman PlasmaNot ReportedNot ReportedWithin ±15% of nominal valuesWithin ±15% of nominal values[3]
Theobromine-d6 TheobromineHuman PlasmaNot ReportedNot ReportedWithin ±15% of nominal valuesWithin ±15% of nominal values[3]

Note: DBS refers to Dried Blood Spots. Data for this compound was not available in the reviewed literature; however, Doxofylline-d4 data is presented as a close structural analog.

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical performance. Below are representative experimental protocols for xanthine analysis using different types of internal standards.

Protocol 1: Analysis of Doxofylline using Doxofylline-d4 as Internal Standard

This protocol is adapted from a validated UPLC-MS/MS method for the determination of doxofylline in human plasma.

  • Sample Preparation:

    • To 100 µL of plasma, add the internal standard solution (Doxofylline-d4).

    • Precipitate proteins by adding a suitable organic solvent (e.g., methanol or acetonitrile).

    • Vortex and centrifuge the samples.

    • Inject the supernatant into the UPLC-MS/MS system.

  • Chromatographic Conditions:

    • Column: Kinetex-C18 (50 × 2.1 mm, 5 µm)

    • Mobile Phase: Gradient elution with 0.3% formic acid in water (A) and 90% acetonitrile with 0.3% formic acid (B).

    • Flow Rate: 0.4 mL/min

    • Run Time: 2.6 minutes

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • Doxofylline: m/z 267.0 → 181.0

      • Doxofylline-d4: m/z 271.2 → 181.1

Protocol 2: Analysis of Multiple Xanthines using a Non-Isotopically Labeled Internal Standard (Tryptophan)

This protocol is based on a method for the analysis of methylxanthines in dietary supplements.

  • Sample Preparation:

    • Add Tryptophan (internal standard) to the sample.

    • Perform liquid-liquid extraction with hexane/isopropanol (9:1).

    • Evaporate the organic layer and reconstitute the residue in the mobile phase.

    • Inject into the LC-MS system.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column

    • Mobile Phase: Water/methanol/acetic acid (75:20:5, v/v/v)

    • Flow Rate: Not specified

    • Run Time: Not specified

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI, Positive

    • Scan Type: Single Ion Monitoring (SIM)

    • Ions Monitored:

      • Caffeine: m/z 195.1

      • Theobromine: m/z 181.1

      • Theophylline: m/z 181.1

      • Tryptophan: m/z 205.1

Visualizing the Workflow

The following diagrams illustrate the typical experimental workflow and the logical relationship in choosing an internal standard for xanthine analysis.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Add_IS Add Internal Standard (e.g., this compound) Sample->Add_IS Extraction Extraction (PPT, LLE, or SPE) Add_IS->Extraction Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon Injection Injection Evap_Recon->Injection LC_Separation LC Separation Injection->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Ratio_Calc Analyte/IS Ratio Calculation Integration->Ratio_Calc Quantification Quantification Ratio_Calc->Quantification

Caption: A generalized workflow for xanthine analysis using an internal standard.

IS_Selection_Logic Start Start: Need for Xanthine Quantification Ideal_IS Ideal Internal Standard? Start->Ideal_IS SIL_IS Stable Isotope-Labeled (SIL) IS (e.g., this compound, ¹³C₃-Caffeine) Ideal_IS->SIL_IS Yes (Best Choice) Analog_IS Structural Analog IS (e.g., another xanthine derivative) Ideal_IS->Analog_IS No Validate Validate Performance: Recovery, Matrix Effect, Precision, Accuracy SIL_IS->Validate Other_IS Other Compound IS (e.g., Tryptophan) Analog_IS->Other_IS Not Available Analog_IS->Validate Other_IS->Validate Select Select Optimal IS Validate->Select

Caption: Decision pathway for selecting an appropriate internal standard.

Conclusion

The selection of an appropriate internal standard is a critical step in the development of robust and reliable bioanalytical methods for xanthine quantification. Stable isotope-labeled internal standards, such as this compound, represent the most effective choice for minimizing analytical variability and ensuring data integrity. Their chemical and physical similarity to the target analytes allows for superior correction of matrix effects and inconsistencies in sample processing.

References

Validating Doxofylline-d6 for Clinical Trial Sample Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of Doxofylline-d6 as an internal standard against other common alternatives in bioanalytical method validation, supported by experimental data and regulatory best practices.

In the rigorous landscape of clinical trial sample analysis, the precision and reliability of quantitative data are paramount. The choice of an appropriate internal standard (IS) is a critical factor in achieving robust and accurate results, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis. This guide provides a comprehensive comparison of this compound with alternative internal standards for the quantification of Doxofylline in clinical trial samples.

Doxofylline, a xanthine derivative used in the treatment of respiratory diseases like asthma, requires meticulous monitoring of its concentration in biological matrices to ensure therapeutic efficacy and patient safety.[1][2][3] An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and ionization, thereby compensating for any potential variability.[4] Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the "gold standard" for quantitative bioanalysis.[5][6][7]

Comparison of Internal Standards for Doxofylline Analysis

The selection of an internal standard is a critical step in the development of a robust bioanalytical method. While structural analogs can be used, stable isotope-labeled standards are preferred by regulatory agencies like the European Medicines Agency (EMA) for their ability to minimize analytical variability.[5]

Internal Standard TypeExample(s)Key AdvantagesKey Disadvantages
Stable Isotope-Labeled (SIL) This compound, Doxofylline-d4 [8][9]- Co-elutes with the analyte, providing the best compensation for matrix effects.[5] - Similar extraction recovery and ionization response to the analyte.[4] - Minimizes variability in sample preparation and instrument response.[4] - Considered the "gold standard" by regulatory bodies.[5]- Higher cost of synthesis. - Potential for isotopic interference if not adequately resolved.
Structural Analog Imipramine[10], Caffeine[11]- Lower cost and wider availability.- Different chromatographic retention times and extraction recoveries.[6][10] - May not effectively compensate for matrix effects that specifically affect the analyte.[5] - Can lead to less accurate and precise results.[6]

Experimental Protocols

A robust validation of a bioanalytical method is essential to ensure the reliability of the data generated from clinical trial samples. The following protocols are based on established regulatory guidelines from the FDA and EMA and published literature on Doxofylline analysis.[12][13][14]

Stock Solution and Working Standard Preparation
  • Doxofylline and this compound Stock Solutions: Prepare individual stock solutions of Doxofylline and this compound in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the Doxofylline stock solution in the same solvent to create working standards for calibration curves and quality control (QC) samples.

  • Internal Standard Working Solution: Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in the same solvent.

Sample Preparation (Protein Precipitation)
  • Pipette 100 µL of human plasma (or other biological matrix) into a microcentrifuge tube.

  • Add 20 µL of the this compound internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.[10]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.

LC-MS/MS Method Validation Parameters

The validation of the bioanalytical method should be performed according to regulatory guidelines and include the following parameters:

  • Selectivity and Specificity: Analyze blank matrix samples from at least six different sources to ensure no endogenous interferences at the retention times of Doxofylline and this compound.

  • Linearity and Range: Construct a calibration curve using at least six non-zero concentrations over the expected range of clinical samples (e.g., 1-5000 ng/mL).[10][11] The correlation coefficient (r²) should be ≥ 0.99.

  • Accuracy and Precision: Determine the intra- and inter-day accuracy and precision by analyzing replicate QC samples at low, medium, and high concentrations. The mean accuracy should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ), and the precision (CV%) should not exceed 15% (20% at LLOQ).[13]

  • Matrix Effect: Evaluate the ion suppression or enhancement by comparing the response of the analyte in post-extraction spiked samples to that of a neat solution. The use of a co-eluting SIL-IS like this compound is crucial to mitigate and accurately assess matrix effects.[5]

  • Recovery: Determine the extraction efficiency of Doxofylline and this compound by comparing the peak areas of pre-extraction spiked samples to post-extraction spiked samples.

  • Stability: Assess the stability of Doxofylline in the biological matrix under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage.

Data Presentation

The following tables summarize the expected performance characteristics based on published data for Doxofylline analysis using different types of internal standards.

Table 1: Comparison of Method Performance Parameters

ParameterThis compound (Expected)Structural Analog (e.g., Imipramine)[10]
Linearity (r²) ≥ 0.999≥ 0.999
Lower Limit of Quantification (LLOQ) ~1 ng/mL~1 ng/mL
Intra-day Precision (CV%) < 10%< 15%
Inter-day Precision (CV%) < 10%< 15%
Intra-day Accuracy (%) 95-105%90-110%
Inter-day Accuracy (%) 95-105%90-110%
Matrix Effect Minimized due to co-elutionPotential for significant variability
Recovery Consistent and reproducibleMay differ from analyte

Visualizations

Bioanalytical_Method_Workflow cluster_Sample_Preparation Sample Preparation cluster_Analysis Analysis Plasma Plasma Sample Add_IS Add this compound Plasma->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC_MSMS LC-MS/MS Analysis Reconstitute->LC_MSMS Data_Processing Data Processing (Peak Integration) LC_MSMS->Data_Processing Quantification Quantification (Calibration Curve) Data_Processing->Quantification Internal_Standard_Selection_Logic Start Start: Select Internal Standard Ideal_IS Ideal IS Properties: - Mimics Analyte Behavior - Co-elutes - No Isotopic Interference Start->Ideal_IS SIL_IS Stable Isotope-Labeled IS (e.g., this compound) Ideal_IS->SIL_IS Best Fit Analog_IS Structural Analog IS (e.g., Imipramine) Ideal_IS->Analog_IS Alternative High_Confidence High Confidence in Data - Reduced Matrix Effects - Improved Precision & Accuracy SIL_IS->High_Confidence Regulatory Regulatory Preference (FDA, EMA) SIL_IS->Regulatory Lower_Confidence Lower Confidence in Data - Potential for Matrix Effects - Increased Variability Analog_IS->Lower_Confidence

References

Safety Operating Guide

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Doxofylline-d6

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds. This guide provides essential safety and logistical information for the handling and disposal of Doxofylline-d6, a deuterated analog of Doxofylline used in research and as an analytical standard.

This compound, like its parent compound, is a methylxanthine derivative used in pharmaceutical research.[1] While it offers a favorable safety profile in therapeutic use compared to theophylline, proper laboratory handling is crucial to minimize exposure and ensure personnel safety.[2][3] This document outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans to mitigate risks.

Hazard Identification and Classification

Doxofylline is classified as harmful if swallowed and causes skin and serious eye irritation.[4] The following table summarizes the key hazard information.

Hazard ClassGHS ClassificationPrecautionary Statement Codes
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[4]
Skin IrritationCategory 2H315: Causes skin irritation.[4]
Eye IrritationCategory 2AH319: Causes serious eye irritation.[4]

Personal Protective Equipment (PPE) Requirements

A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table details the required PPE for handling this compound.

Body PartPersonal Protective EquipmentStandard/Specification
Eyes/Face Tightly fitting safety goggles with side-shieldsConforming to EN 166 (EU) or NIOSH (US).[5]
Skin/Hands Chemical impermeable glovesEU Directive 89/686/EEC and the standard EN 374.[6]
Protective disposable gown made of lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[7]
Respiratory Full-face respiratorUse if exposure limits are exceeded or irritation is experienced.[5]

It is recommended to wear two pairs of gloves, with one glove under the gown cuff and one over, to ensure no skin on the arm or wrist is exposed.[7] Gloves should be changed regularly, at least hourly, or immediately if they are torn, punctured, or contaminated.[7]

Operational Plan for Handling this compound

Adherence to a strict operational workflow minimizes the risk of contamination and exposure.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Don appropriate PPE prep2 Ensure proper ventilation prep1->prep2 prep3 Prepare a designated handling area prep2->prep3 handle1 Weigh and handle this compound in a well-ventilated area or fume hood prep3->handle1 handle2 Avoid formation of dust and aerosols handle1->handle2 handle3 Use non-sparking tools handle2->handle3 post1 Decontaminate work surfaces handle3->post1 post2 Properly dispose of waste post1->post2 post3 Remove and dispose of PPE correctly post2->post3 post4 Wash hands thoroughly post3->post4

Diagram 1: Workflow for Handling this compound.

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[5] For long-term storage, refrigeration at 2-8°C is recommended.[8]

Emergency Procedures: Accidental Release

In the event of a spill, a clear and immediate response is critical to contain the substance and prevent exposure.

spill Spill Occurs evacuate Evacuate personnel to a safe area spill->evacuate ventilate Ensure adequate ventilation evacuate->ventilate ppe Wear appropriate PPE ventilate->ppe contain Contain the spill ppe->contain collect Collect and arrange for disposal contain->collect clean Clean the spill area collect->clean report Report the incident clean->report

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.